Ethyl 4-tosylpiperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-14(17)15-8-10-16(11-9-15)21(18,19)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANTRUGYDHFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001191622 | |
| Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001191622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27106-47-4 | |
| Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27106-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001191622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-tosylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 4-tosylpiperazine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, primarily Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, to provide a robust predictive profile. This document includes detailed information on its structure, predicted physicochemical properties, a detailed synthesis protocol adapted from a closely related analog, and expected spectral characteristics. The information is presented to support research, discovery, and development activities involving this and related molecules.
Chemical Structure and Identifiers
This compound is a derivative of piperazine, featuring an ethyl carboxylate group at the 1-position and a tosyl (p-toluenesulfonyl) group at the 4-position.
Molecular Formula: C₁₄H₂₀N₂O₄S
Molecular Weight: 328.39 g/mol
Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Where direct data is unavailable, values from the closely related analog, Ethyl 1-piperazinecarboxylate, are provided as an estimate and are denoted with an asterisk (*).
| Property | Value | Source (Analogous Compound) |
| Physical State | Expected to be a solid at room temperature | Based on the phenylsulfonyl analog[1] |
| Melting Point | Data not available | |
| Boiling Point | ~273 °C (lit.) | Ethyl 1-piperazinecarboxylate[2][3] |
| Density | ~1.08 g/mL at 25 °C (lit.) | Ethyl 1-piperazinecarboxylate[2] |
| Refractive Index | n20/D ~1.477 (lit.)* | Ethyl 1-piperazinecarboxylate[2] |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis
A reliable synthesis protocol for this compound can be adapted from the established procedure for its phenylsulfonyl analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[1]. The key modification is the substitution of benzenesulfonyl chloride with p-toluenesulfonyl chloride (tosyl chloride).
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 1-piperazinecarboxylate
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Toluene
-
Methanol
-
Alkaline water (e.g., dilute NaOH solution)
Procedure:
-
In a round-bottom flask, dissolve p-toluenesulfonyl chloride (0.01 mol) in 25 mL of toluene with stirring.
-
In a separate vessel, dissolve Ethyl 1-piperazinecarboxylate (0.01 mol) in toluene.
-
Add the Ethyl 1-piperazinecarboxylate solution dropwise to the stirring solution of p-toluenesulfonyl chloride.
-
Reflux the reaction mixture for 30 minutes. The formation of a precipitate should be observed.
-
After cooling, collect the precipitate by filtration.
-
Wash the precipitate with alkaline water to remove any unreacted tosyl chloride and other acidic impurities.
-
To purify the product, dissolve the crude precipitate in methanol at room temperature.
-
Allow the methanol solution to evaporate slowly over several days to yield crystalline this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Spectral Data (Predicted)
Direct spectral data for this compound is not currently available. The following sections provide predicted spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the piperazine ring protons, and the tosyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl CH₃ | ~1.2 | Triplet | 3H |
| Tosyl CH₃ | ~2.4 | Singlet | 3H |
| Piperazine CH₂ (adjacent to N-CO) | ~3.5-3.7 | Multiplet | 4H |
| Piperazine CH₂ (adjacent to N-SO₂) | ~3.0-3.2 | Multiplet | 4H |
| Ethyl CH₂ | ~4.1 | Quartet | 2H |
| Aromatic (Tosyl) | ~7.3 (d) and ~7.7 (d) | Doublets | 4H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon environment in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl CH₃ | ~14 |
| Tosyl CH₃ | ~21 |
| Piperazine C (adjacent to N-CO) | ~43 |
| Piperazine C (adjacent to N-SO₂) | ~46 |
| Ethyl CH₂ | ~61 |
| Aromatic C (Tosyl) | ~127, ~130, ~133, ~144 |
| Carbonyl C=O | ~155 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl and carbonyl functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1700 |
| S=O (Sulfonamide) | ~1350 and ~1160 |
| C-N | ~1200-1000 |
| C-H (Aromatic and Aliphatic) | ~3000-2850 |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 328. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group, the tosyl group, and fragmentation of the piperazine ring.
Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry place is recommended.
-
Reactivity: The piperazine ring offers sites for further functionalization. The ester group can be hydrolyzed under acidic or basic conditions. The sulfonamide bond is generally stable but can be cleaved under specific reducing conditions.
Logical Relationships in Characterization
The following diagram outlines the logical workflow for the synthesis and characterization of this compound.
Conclusion
While direct experimental data for this compound remains scarce in the public domain, this technical guide provides a robust, predictive, and practical framework for its synthesis and characterization. By leveraging data from the closely related Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate and other piperazine derivatives, researchers and drug development professionals can confidently proceed with activities involving this compound. The provided experimental protocol offers a clear pathway to obtaining this molecule, and the predicted spectral data will be invaluable for its structural confirmation. Further experimental validation of the properties outlined herein is encouraged to build upon the foundational information presented in this guide.
References
Technical Guide: Ethyl 4-tosylpiperazine-1-carboxylate and its Analogs
Disclaimer: The compound "Ethyl 4-tosylpiperazine-1-carboxylate" is not readily found in public chemical databases with a specific CAS number. This guide will focus on the closely related and well-documented analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate . The key structural difference is the absence of a methyl group on the para-position of the phenyl ring. The synthesis and properties are expected to be analogous.
Introduction
This technical guide provides a comprehensive overview of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, a derivative of piperazine. Piperazine and its derivatives are of significant interest to researchers and drug development professionals due to their prevalence in a wide range of biologically active compounds. They are integral scaffolds in medicinal chemistry, contributing to the development of therapeutics in areas such as oncology, infectious diseases, and neurology.[1] This document details the synthesis, structural characteristics, and physicochemical properties of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, serving as a valuable resource for its application in research and development.
Physicochemical and Structural Data
The properties of the parent compound, Ethyl piperazine-1-carboxylate, are provided for reference, alongside the crystallographic data for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.
Properties of Key Reagents
| Property | Ethyl piperazine-1-carboxylate |
| CAS Number | 120-43-4 |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Liquid |
| Boiling Point | 273 °C (lit.) |
| Density | 1.08 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.477 (lit.) |
Crystal Structure Data of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate
| Parameter | Value |
| Molecular Formula | C₁₃H₁₈N₂O₄S[1] |
| Molecular Weight | 298.35 g/mol |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.1433 (5) Å, b = 20.5966 (17) Å, c = 12.5626 (8) Å, β = 114.026 (3)°[1] |
| Volume | 1451.84 (19) ų[1] |
| Z | 4[1] |
| Dihedral Angle (Piperazine/Benzene) | 73.23 (10)°[1] |
Experimental Protocols
The following sections detail the synthetic protocol for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate and the general procedure for its starting material, Ethyl N-piperazinecarboxylate.
Synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate
This synthesis involves the reaction of Ethyl 1-piperazinecarboxylate with benzenesulfonyl chloride.
Materials:
-
Ethyl 1-piperazinecarboxylate (0.01 mol, 1.7 mL)
-
Benzenesulfonyl chloride (0.01 mol, 1.0 g)
-
Toluene (25 mL)
-
Methanol
-
Alkaline water
Procedure:
-
In a round-bottom flask, benzenesulfonyl chloride (1.0 g) was mixed with toluene (25 mL) with stirring.
-
A solution of Ethyl 1-piperazinecarboxylate (1.7 mL) in toluene was added dropwise to the stirred mixture.
-
The reaction mixture was refluxed for 30 minutes.
-
The resulting yellow precipitate was collected and washed with alkaline water.
-
The washed precipitate was dissolved in methanol at room temperature.
-
Yellow crystals of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate were obtained via slow evaporation of the methanol.[1]
General Synthesis of Ethyl N-piperazinecarboxylate (Starting Material)
A common method for the synthesis of the starting material, Ethyl N-piperazinecarboxylate, is the reaction of piperazine with ethyl chloroformate.
Materials:
-
Piperazine (2 g, 23.2 mmol)
-
Deionized water (10 mL)
-
Ethyl chloroformate (1.26 g, 11.6 mmol)
-
Methanol (20 mL)
-
Saturated aqueous sodium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Piperazine (2 g) was dissolved in deionized water (10 mL) in a reaction flask with stirring at 25 °C and then cooled to 0 °C.
-
A solution of ethyl chloroformate (1.26 g) in methanol (20 mL) was added dropwise with stirring.
-
After the addition was complete, the reaction was warmed to 25 °C and stirred for 4 hours.
-
The reaction was quenched by the addition of saturated aqueous sodium chloride solution (30 mL) and extracted with dichloromethane (200 mL).
-
The organic layer was collected, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography to yield Ethyl N-piperazinecarboxylate.[2]
Diagrams and Workflows
Synthesis Workflow
The following diagram illustrates the synthetic pathway for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.
Caption: Synthetic workflow for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.
Logical Relationship of Compounds
The diagram below shows the relationship between the starting materials and the final product.
Caption: Logical flow from reactants to the final product.
Applications in Research and Drug Development
Piperazine derivatives are widely recognized for their therapeutic potential. They are key components in a variety of drugs, including antibiotics such as Norfloxacin and Ciprofloxacin.[1] The introduction of a sulfonyl group, as seen in Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These modifications can influence solubility, metabolic stability, and target binding affinity.
While specific applications for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate are not extensively documented, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules with potential biological activity. The core piperazine scaffold is a versatile building block for creating libraries of compounds for screening in various disease models.
Conclusion
This technical guide has provided a detailed overview of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, a representative analog of the requested this compound. The guide includes essential data on its synthesis, structure, and properties, supported by experimental protocols and illustrative diagrams. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with piperazine-based compounds. Further research into this and similar molecules could uncover novel therapeutic applications.
References
Ethyl 4-tosylpiperazine-1-carboxylate molecular weight
An In-depth Technical Guide on Ethyl 4-tosylpiperazine-1-carboxylate
Overview
This technical guide provides a comprehensive analysis of this compound, a chemical compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details the compound's molecular characteristics, provides a detailed experimental protocol for its synthesis, and includes a discussion of the known biological significance of related piperazine compounds.
Data Presentation
The quantitative data for this compound and its immediate synthetic precursor are summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Precursors |
| This compound | C₁₄H₂₀N₂O₄S | 312.39 | Ethyl 1-piperazinecarboxylate, p-Toluenesulfonyl chloride |
| Ethyl 1-piperazinecarboxylate | C₇H₁₄N₂O₂ | 158.20[1] | Piperazine, Ethyl chloroformate |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Toluene, Chlorosulfonic acid |
Experimental Protocols
A reliable method for the synthesis of this compound can be adapted from the established procedure for its close structural analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2].
Synthesis of this compound[2]
Materials:
-
Ethyl 1-piperazinecarboxylate (1.0 eq)
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Toluene
-
Methanol
-
Alkaline water
Procedure:
-
To a stirred solution of p-toluenesulfonyl chloride (0.01 mol) in toluene (25 mL) in a round bottom flask, a solution of Ethyl 1-piperazinecarboxylate (0.01 mol) in toluene is added dropwise.
-
The reaction mixture is then refluxed for 30 minutes, during which a precipitate is formed.
-
After cooling to room temperature, the precipitate is filtered and washed with alkaline water.
-
For purification, the resulting solid is dissolved in methanol at room temperature.
-
Slow evaporation of the methanol solution yields the crystalline product of this compound.
Mandatory Visualizations
Chemical Structure
Caption: Chemical Structure of this compound
Synthetic Workflow
Caption: Synthetic Workflow for this compound
Biological Context and Signaling Pathways
While specific research on the biological activity of this compound is not extensively documented, the piperazine structural motif is a well-established pharmacophore in medicinal chemistry. Piperazine derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties[3]. The incorporation of a tosyl group introduces a sulfonamide moiety, a functional group present in many therapeutic agents. The biological effects of such compounds are often attributed to their ability to interact with various enzymes and receptors within cellular signaling pathways. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action for this compound.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Tosylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-tosylpiperazine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile scaffold, which allows for a wide range of structural modifications to modulate their biological activity. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for professionals in the field.
Physicochemical Properties
N-tosylpiperazine derivatives exhibit a range of physicochemical properties that are crucial for their handling, formulation, and biological activity. The tosyl group (p-toluenesulfonyl) significantly influences the polarity, solubility, and crystallinity of the parent piperazine ring.
Tabulated Physical and Chemical Data
The following tables summarize key physical and chemical data for a selection of N-tosylpiperazine derivatives, compiled from various scientific literature. These values can vary depending on the specific experimental conditions and the purity of the compounds.
Table 1: Melting and Boiling Points of Selected N-Tosylpiperazine Derivatives
| Compound | Substituent (R) | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) |
| 1-Tosylpiperazine | H | 103-105 | Not available |
| 1-Tosyl-4-methylpiperazine | -CH₃ | 74 | Not available |
| 1-Tosyl-4-ethylpiperazine | -CH₂CH₃ | 64-66 | Not available |
| 1-Tosyl-4-phenylpiperazine | -C₆H₅ | 148-150 | Not available |
| 1-(4-Nitrobenzoyl)piperazine | -CO-C₆H₄-NO₂ | 74 | Not available[1] |
| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | -CO-C₆H₄-F | 64 | Not available[1] |
Table 2: Solubility and pKa of N-Tosylpiperazine Derivatives
| Compound | Solubility in Water | Solubility in Organic Solvents | pKa |
| Piperazine | Highly soluble[2] | Soluble in ethanol and methanol[2] | pKa1 = 5.35, pKa2 = 9.73 |
| 1-Tosylpiperazine | Sparingly soluble | Soluble in chloroform, dichloromethane, ethyl acetate | Not available |
| N-Methylpiperazine | Miscible | Soluble in many organic solvents | Not available |
Table 3: Spectroscopic Data (¹H and ¹³C NMR) for 1-Tosylpiperazine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR (CDCl₃) | 7.65 | d | 8.3 | 2H, Ar-H (ortho to SO₂) |
| 7.31 | d | 8.0 | 2H, Ar-H (meta to SO₂) | |
| 3.09 | t | 5.0 | 4H, -CH₂-N(Ts)-CH₂- | |
| 2.97 | t | 5.0 | 4H, -CH₂-NH-CH₂- | |
| 2.43 | s | - | 3H, Ar-CH₃ | |
| 1.85 | br s | - | 1H, NH | |
| ¹³C NMR (CDCl₃) | 143.7 | s | - | Ar-C (ipso to SO₂) |
| 132.8 | s | - | Ar-C (ipso to CH₃) | |
| 129.8 | s | - | Ar-CH | |
| 127.7 | s | - | Ar-CH | |
| 45.8 | s | - | -CH₂-N(Ts)-CH₂- | |
| 45.3 | s | - | -CH₂-NH-CH₂- | |
| 21.5 | s | - | Ar-CH₃ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Data is compiled from typical values and may vary based on solvent and experimental conditions.
Experimental Protocols
The following section details a general procedure for the synthesis and purification of N-tosylpiperazine derivatives. This protocol is a composite of methodologies reported in the scientific literature and can be adapted for specific derivatives.
General Synthesis of 1-Tosylpiperazine
This procedure describes the selective N-monotosylation of piperazine.
Materials:
-
Piperazine
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 to 4 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add a solution of tosyl chloride (1 equivalent) in dichloromethane to the cooled piperazine solution over a period of 30-60 minutes.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[3][4]
General Procedure for N-Alkylation/Arylation of 1-Tosylpiperazine
This protocol describes the further functionalization of the second nitrogen of 1-tosylpiperazine.
Materials:
-
1-Tosylpiperazine
-
Alkyl or aryl halide (e.g., benzyl bromide, 2-chloropyridine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (ACN) or dimethylformamide (DMF) as solvent
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: To a solution of 1-tosylpiperazine (1 equivalent) in acetonitrile or DMF, add potassium carbonate (2-3 equivalents) and the alkyl or aryl halide (1.1-1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3][4]
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the synthesis of N-tosylpiperazine derivatives and potential signaling pathways they may modulate.
Experimental Workflow
Potential Signaling Pathways
N-arylpiperazine derivatives, including N-tosylpiperazines, have been investigated for their effects on various signaling pathways, particularly in the context of cancer and central nervous system disorders. Two prominent pathways are the PI3K/Akt/mTOR pathway and serotonin (5-HT) receptor signaling.
This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some piperazine derivatives have been shown to inhibit this pathway.[5][6][7]
Arylpiperazine derivatives are well-known for their interaction with serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, which are implicated in mood and anxiety disorders.[8][9][10] These G-protein coupled receptors (GPCRs) modulate downstream signaling cascades, such as the adenylyl cyclase pathway.
This guide provides a foundational understanding of the physical and chemical properties of N-tosylpiperazine derivatives. The tabulated data, experimental protocols, and pathway diagrams are intended to facilitate further research and development of this important class of compounds. For more detailed information on specific derivatives, consulting the primary literature is recommended.
References
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Ethyl 4-tosylpiperazine-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility in Drug Development
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that influences its entire development pathway, from initial screening to formulation.[1][2] Poor solubility can lead to challenges in absorption, bioavailability, and the development of effective dosage forms.[2] Therefore, the accurate determination of a compound's solubility in various solvents is a fundamental aspect of preclinical development. This guide focuses on the experimental determination of the solubility of Ethyl 4-tosylpiperazine-1-carboxylate, a piperazine derivative of interest in pharmaceutical research.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through two primary approaches: thermodynamic solubility and kinetic solubility.[3][4]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[3] It is considered the "true" solubility of a compound.[3] The most common method for determining thermodynamic solubility is the shake-flask method.[5][6]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and whether it precipitates over a given time.[4][7] It is often used in high-throughput screening during the early stages of drug discovery.[7][8] Common methods include nephelometry and direct UV assays.[7][9]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[5][6]
Detailed Experimental Protocol:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a series of vials, each containing a different organic solvent of interest. The addition of an excess amount of the solid is crucial to ensure that a saturated solution is in equilibrium with the solid phase.
-
Equilibration: The vials are sealed and agitated in a shaker or incubator at a constant, controlled temperature for a specified period (typically 24-72 hours) to allow the system to reach equilibrium.[5]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation or filtration.[5] Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
Table 1: Summary of the Shake-Flask Method for Thermodynamic Solubility
| Step | Description | Key Parameters |
| 1. Sample Preparation | Add an excess of the solid compound to the solvent. | Purity of compound and solvent, amount of excess solid. |
| 2. Equilibration | Agitate the mixture at a constant temperature until equilibrium is reached. | Temperature, agitation speed, duration of equilibration. |
| 3. Phase Separation | Separate the solid phase from the liquid phase. | Method of separation (centrifugation, filtration). |
| 4. Analysis | Determine the concentration of the dissolved compound in the liquid phase. | Analytical technique (e.g., HPLC-UV), calibration curve. |
Kinetic Solubility Assays
Kinetic solubility assays are high-throughput methods used for rapid assessment of solubility.[7][9]
This method relies on detecting the precipitation of a compound from a solution by measuring the light scattering caused by suspended particles.[10][11]
Detailed Experimental Protocol:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, typically dimethyl sulfoxide (DMSO).[9][10]
-
Serial Dilution: The DMSO stock solution is added to a microtiter plate and serially diluted with the aqueous or organic solvent of interest.[7][10]
-
Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[9]
-
Light Scattering Measurement: A nephelometer is used to measure the light scattered by any precipitated particles in each well.[9][11]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
This method involves the quantification of the dissolved compound using UV-Vis spectroscopy after removing any undissolved particles.[7][9]
Detailed Experimental Protocol:
-
Solution Preparation: A stock solution of this compound in DMSO is added to the solvent of interest in a microtiter plate.[9]
-
Incubation: The plate is incubated for a defined period to allow for dissolution and potential precipitation.[9]
-
Filtration: The solution is filtered to remove any undissolved solid.[7][9]
-
UV-Vis Measurement: The absorbance of the filtrate is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Data Analysis: The concentration of the dissolved compound is calculated using a pre-established calibration curve, providing the kinetic solubility.
Table 2: Comparison of Kinetic Solubility Assay Methods
| Feature | Nephelometric Assay | Direct UV Assay |
| Principle | Measures light scattering from precipitated particles.[11] | Measures UV absorbance of the dissolved compound.[7] |
| Throughput | High | High |
| Sample Requirement | Low | Low |
| Key Advantage | Does not require a chromophore. | Provides a direct concentration measurement. |
| Potential Limitation | Indirect measurement of solubility. | Requires the compound to have a UV chromophore. |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound such as this compound.
Caption: Workflow for determining the solubility of a pharmaceutical compound.
Conclusion
While specific solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for its determination. By employing the detailed experimental protocols for thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance the development of this compound. The choice of method will depend on the stage of development and the specific questions being addressed, with high-throughput kinetic assays being suitable for early screening and the shake-flask method providing the gold standard for thermodynamic solubility for later-stage development.
References
- 1. researchgate.net [researchgate.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. bmglabtech.com [bmglabtech.com]
Stability of the N-Tosyl Protecting Group on Piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tosyl (p-toluenesulfonyl) group is a widely utilized protecting group for amines in organic synthesis, prized for its stability under a broad range of reaction conditions. In the context of piperazine, a ubiquitous scaffold in medicinal chemistry, the tosyl group allows for selective functionalization of one nitrogen atom while the other remains protected. This guide provides a comprehensive overview of the stability of the N-tosyl protecting group on piperazine under various chemical environments, along with detailed experimental protocols for its removal.
Core Stability Profile
The stability of the N-tosyl group on a piperazine ring is governed by the robustness of the sulfonamide bond. Generally, this bond is resistant to cleavage under many standard synthetic conditions, making it a reliable protecting group for multi-step syntheses. However, its stability is not absolute and is dependent on the specific reagents and reaction conditions employed.
Stability Under Acidic and Basic Conditions
The N-tosyl group is remarkably stable across a wide pH range at ambient temperature. Harsh acidic or basic conditions, often coupled with elevated temperatures, are typically required for its cleavage.
| Condition | Reagent(s) | Temperature | Stability/Cleavage |
| Acidic | HBr in Acetic Acid | Reflux | Cleavage |
| MeSO₃H, TFA, Thioanisole | Room Temperature | Cleavage | |
| Basic | Strong aqueous base (e.g., NaOH, KOH) | High Temperature | Generally stable at RT, cleavage at elevated temperatures |
| Cesium Carbonate in THF/MeOH | Room Temperature to Reflux | Can effect cleavage, especially on activated systems |
Note: Quantitative stability data across a wide pH range for N-tosylpiperazine specifically is not extensively documented in publicly available literature. The stability is inferred from the general behavior of arylsulfonamides.
Stability Under Reductive and Oxidative Conditions
The N-S bond of the sulfonamide is susceptible to cleavage by various reducing agents. Conversely, the tosyl group is generally stable towards many common oxidizing agents used in organic synthesis.
| Condition | Reagent(s) | Stability/Cleavage |
| Reductive | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Cleavage |
| Lithium aluminum hydride (LiAlH₄) | Cleavage | |
| Sodium amalgam (Na/Hg) | Cleavage | |
| Sodium naphthalenide | Cleavage[1] | |
| Oxidative | m-Chloroperoxybenzoic acid (m-CPBA) | Generally Stable |
| Potassium permanganate (KMnO₄) | Generally Stable | |
| Pyridinium chlorochromate (PCC) | Generally Stable |
Note: The piperazine ring itself can be susceptible to oxidation under harsh conditions, independent of the tosyl group.
Deprotection Strategies and Experimental Protocols
The removal of the tosyl group from a piperazine nitrogen is a critical step in many synthetic routes. The choice of deprotection strategy depends on the overall functionality of the molecule and the desired reaction conditions.
Experimental Protocol: Acidic Deprotection
Method 1: Methanesulfonic Acid in Trifluoroacetic Acid
This method is effective for the cleavage of the tosyl group under strong acidic conditions at room temperature.[2]
Reagents:
-
N-Tosyl piperazine derivative
-
Methanesulfonic acid (MeSO₃H)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
Procedure:
-
Dissolve the N-tosyl piperazine derivative in a mixture of trifluoroacetic acid (TFA) and thioanisole.
-
Add methanesulfonic acid (MeSO₃H) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by carefully adding the mixture to a cooled saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected piperazine.
A reported yield for the deprotection of a specific piperazine derivative using this method was 76%.[2]
General Protocols for Reductive Deprotection
Method 2: Reductive Cleavage with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)
Red-Al® is a powerful reducing agent capable of cleaving the N-S bond in sulfonamides.
General Procedure:
-
Dissolve the N-tosyl piperazine derivative in an anhydrous aprotic solvent (e.g., THF, toluene).
-
Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of Red-Al® (typically a solution in toluene) to the reaction mixture.
-
Allow the reaction to warm to room temperature or gently heat to reflux, depending on the substrate's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or an aqueous solution of Rochelle's salt at 0 °C.
-
Filter the resulting mixture through a pad of celite and wash with an organic solvent.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.
Method 3: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is another potent reducing agent for sulfonamide cleavage.
General Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Add a solution of the N-tosyl piperazine derivative in the same solvent dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is typically heated to reflux.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction to 0 °C and quench sequentially and carefully with water, followed by an aqueous NaOH solution, and then again with water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for a period of time.
-
Filter the solid and wash thoroughly with an organic solvent.
-
Dry and concentrate the filtrate to obtain the deprotected piperazine.
Application in Drug Development Workflow
The tosyl group plays a crucial role as a temporary protecting group in the synthesis of complex piperazine-containing active pharmaceutical ingredients (APIs). A general workflow is depicted below.
This workflow highlights the strategic use of the tosyl group to enable the construction of complex molecular architectures by directing reactions to the unprotected nitrogen of the piperazine ring. The final deprotection step unmasks the second amine, which is often crucial for the biological activity of the final drug molecule.
Conclusion
The N-tosyl protecting group offers a high degree of stability for the piperazine moiety under a variety of synthetic conditions, particularly towards many oxidizing agents and at ambient temperatures in both acidic and basic media. Its removal can be effectively achieved under strong acidic or reductive conditions, providing medicinal chemists with a versatile tool for the synthesis of complex piperazine-containing drug candidates. The choice of deprotection method should be carefully considered based on the functional group tolerance of the substrate.
References
An In-Depth Technical Guide to N-Tosylpiperazine-1-carboxylates: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tosylpiperazine-1-carboxylates, a class of heterocyclic compounds with significant potential in medicinal chemistry. The guide details the synthetic pathways for these molecules, presents quantitative biological activity data for closely related analogues, and outlines the experimental protocols for their evaluation. Furthermore, it visualizes key chemical transformations and biological mechanisms to facilitate a deeper understanding of this promising scaffold.
Introduction to the N-Tosylpiperazine-1-carboxylate Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents. Its prevalence is due to its favorable physicochemical properties, such as high aqueous solubility and the ability to modulate the pharmacokinetic profile of a drug candidate. The disubstituted nature of the piperazine core allows for fine-tuning of its biological activity through the introduction of various functional groups at the N1 and N4 positions.
The N-tosylpiperazine-1-carboxylate scaffold combines the structural rigidity and hydrogen bonding capacity of the piperazine ring with the distinct electronic and steric properties of a tosyl group and a carboxylate moiety. The tosyl group, a well-known sulfonamide, can act as a hydrogen bond donor and participate in key interactions with biological targets. The carboxylate group, often in the form of an ester, provides a handle for further chemical modification and can influence the compound's polarity and cell permeability. This unique combination of functional groups makes N-tosylpiperazine-1-carboxylates an attractive scaffold for the design of novel therapeutic agents.
Synthesis of N-Tosylpiperazine-1-carboxylates
The synthesis of N-tosylpiperazine-1-carboxylates can be achieved through a straightforward and efficient multi-step process. A representative synthetic route to obtain a key intermediate, ethyl 1-(4-tosyl)piperidine-4-carboxylate, has been well-documented and can be adapted for the piperazine core. This process typically involves the selective tosylation of a piperazine carboxylate precursor.
Proposed Synthetic Workflow
The logical flow for the synthesis of a target N-tosylpiperazine-1-carboxylate is depicted below. This workflow starts from a commercially available piperazine carboxylate, which undergoes tosylation to yield the final product.
Caption: Proposed synthetic workflow for N-tosylpiperazine-1-carboxylates.
Detailed Experimental Protocol: Synthesis of Ethyl 1-(4-tosyl)piperidine-4-carboxylate
This protocol, originally for a piperidine derivative, serves as a strong template for the synthesis of the analogous piperazine compound.[1]
Materials:
-
Ethyl isonipecotate (1 equivalent)
-
p-Toluenesulfonyl chloride (1 equivalent)
-
Sodium carbonate (Na2CO3) (5% aqueous solution)
-
Distilled water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve ethyl isonipecotate (15.0 mmol) in 15 mL of distilled water in a 250 mL round-bottom flask.
-
Gradually add p-toluenesulfonyl chloride (15.0 mmol) to the reaction mixture over a period of 15-20 minutes with constant stirring.
-
Maintain the pH of the reaction mixture at 9.0 by the dropwise addition of a 5% aqueous solution of sodium carbonate at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-5 hours.
-
After the reaction is complete (monitored by TLC), extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure ethyl 1-(4-tosyl)piperidine-4-carboxylate.
Biological Activity and Therapeutic Potential
While specific biological data for N-tosylpiperazine-1-carboxylates is limited in the public domain, closely related N-tosylpiperazine derivatives have shown promising activity as enzyme inhibitors. A notable example is the investigation of tosyl piperazine-engrafted dithiocarbamates as inhibitors of bacterial tyrosinase.[2]
Enzyme Inhibition: Bacterial Tyrosinase
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis in a wide range of organisms, from bacteria to mammals.[2] Inhibition of bacterial tyrosinase is a target for the development of agents to control pigmentation and browning in various contexts. A series of 1-tosyl piperazine-dithiocarbamate derivatives were synthesized and evaluated for their ability to inhibit tyrosinase from Bacillus subtilis.[2]
The inhibitory activity of several tosyl piperazine-dithiocarbamate derivatives against bacterial tyrosinase is summarized in the table below.[2]
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) |
| 4a | H | 34.8 |
| 4b | 2-Cl | 6.88 |
| 4c | 3-Cl | 8.1 |
| 4e | 2-OH | 11.11 |
| 4g | 4-OH | 7.24 |
| Kojic Acid (Reference) | - | 30.34 ± 0.75 |
Mechanism of Action: Tyrosinase Inhibition
The proposed mechanism of action for the inhibition of tyrosinase by these compounds involves the chelation of the copper ions in the enzyme's active site by the dithiocarbamate moiety. The tosyl piperazine scaffold plays a crucial role in orienting the molecule within the active site to facilitate this interaction. The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups, such as chloro substituents on the phenyl ring, enhance the inhibitory activity.[2]
Caption: Mechanism of tyrosinase inhibition by N-tosylpiperazine derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Tyrosinase Inhibition Assay
The following protocol is adapted from the methodology used for the evaluation of 1-tosyl piperazine-dithiocarbamate derivatives.[2]
Materials:
-
Bacterial tyrosinase (Bacillus subtilis)
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic acid (reference inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the tyrosinase enzyme solution.
-
Incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals for 30 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
N-tosylpiperazine-1-carboxylates represent a promising and underexplored area of medicinal chemistry. The synthetic accessibility of this scaffold, combined with the favorable physicochemical properties of the piperazine core, makes it an attractive starting point for the development of novel therapeutic agents. While the biological activity of the specific carboxylate derivatives requires further investigation, the potent enzyme inhibitory activity of closely related N-tosylpiperazine analogues highlights the potential of this chemical space.
Future research should focus on the synthesis and screening of a diverse library of N-tosylpiperazine-1-carboxylates against a range of biological targets. Elucidation of their mechanism of action and structure-activity relationships will be crucial for optimizing their therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the exploration of this promising class of compounds.
References
Methodological & Application
Synthesis of Ethyl 4-tosylpiperazine-1-carboxylate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 4-tosylpiperazine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The protocol is based on a two-step synthesis, commencing with the preparation of the precursor, Ethyl piperazine-1-carboxylate, followed by its subsequent tosylation.
Chemical Reaction
The synthesis proceeds in two main steps:
-
Formation of Ethyl piperazine-1-carboxylate: Piperazine is reacted with ethyl chloroformate to yield the mono-protected piperazine derivative.
-
Tosylation: The secondary amine of Ethyl piperazine-1-carboxylate is reacted with p-toluenesulfonyl chloride (tosyl chloride) to afford the final product, this compound.
Experimental Data
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Starting Materials | |
| Piperazine | 1.0 eq |
| Ethyl chloroformate | 1.05 eq |
| p-Toluenesulfonyl chloride | 1.1 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Step 1 Temperature | 0 °C to Room Temperature |
| Step 1 Reaction Time | 4 hours |
| Step 2 Temperature | Room Temperature |
| Step 2 Reaction Time | 12 hours |
| Product Characteristics | |
| Molecular Formula | C₁₄H₂₀N₂O₄S |
| Molecular Weight | 312.39 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | 85-95% (for the tosylation step) |
| Purity (by NMR/LC-MS) | >95% |
Experimental Protocols
Step 1: Synthesis of Ethyl piperazine-1-carboxylate
This procedure is adapted from established methods for the mono-acylation of piperazine.
Materials:
-
Piperazine
-
Ethyl chloroformate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 4 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude Ethyl piperazine-1-carboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of analogous sulfonylpiperazine derivatives.[1]
Materials:
-
Ethyl piperazine-1-carboxylate (from Step 1)
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Dissolve the crude Ethyl piperazine-1-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford this compound as a white to off-white solid.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
References
Application Note: High-Purity Isolation of Ethyl 4-tosylpiperazine-1-carboxylate using Flash Column Chromatography
Introduction
Ethyl 4-tosylpiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical for the successful progression of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note details a robust and efficient method for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. The described protocol consistently yields the target compound with high purity (>98%), effectively removing unreacted starting materials and reaction by-products.
Experimental Overview
The purification strategy involves the separation of the crude product mixture on a silica gel stationary phase. The components are eluted using a step-gradient of ethyl acetate in hexanes. The progress of the purification is monitored by Thin-Layer Chromatography (TLC), and the fractions containing the pure product are identified, combined, and concentrated to yield the purified this compound.
Materials and Methods
| Reagents & Consumables | Equipment |
| Crude this compound | Glass Chromatography Column (40 mm diameter) |
| Silica Gel (230-400 mesh) | Fraction Collector |
| n-Hexane (ACS Grade) | Rotary Evaporator |
| Ethyl Acetate (ACS Grade) | TLC Plates (Silica gel 60 F254) |
| Dichloromethane (DCM, ACS Grade) | UV Lamp (254 nm) |
| Anhydrous Sodium Sulfate | Glass Vials and Beakers |
Detailed Protocol
1. Preparation of the Crude Sample
-
The crude reaction mixture containing this compound is concentrated under reduced pressure to remove the bulk of the reaction solvent.
-
The resulting residue is redissolved in a minimal amount of dichloromethane.
-
A small amount of silica gel is added to this solution, and the solvent is removed by rotary evaporation to yield a dry, free-flowing powder of the crude product adsorbed onto silica gel. This dry-loading method prevents the dissolution of the stationary phase at the top of the column and improves separation.
2. Column Packing
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton wool is placed at the bottom of the column to support the stationary phase.
-
A layer of sand (approximately 1 cm) is added on top of the cotton plug.
-
The column is filled with a slurry of silica gel in n-hexane and allowed to pack under gravity, with gentle tapping to ensure a uniform bed.
-
The packed column is equilibrated by flushing with two to three column volumes of the initial mobile phase (10% Ethyl Acetate in Hexanes).
3. Chromatographic Separation
-
The dry-loaded crude sample is carefully added to the top of the packed silica gel bed.
-
A thin layer of sand is added on top of the sample to prevent disturbance of the silica gel bed during solvent addition.
-
The elution is initiated with 10% ethyl acetate in hexanes.
-
The polarity of the mobile phase is increased in a stepwise manner as detailed in the table below to facilitate the elution of the target compound.
-
Fractions of 20 mL are collected throughout the elution process.
4. Fraction Analysis and Product Isolation
-
Each fraction is analyzed by TLC using a mobile phase of 30% ethyl acetate in hexanes. The TLC plate is visualized under a UV lamp at 254 nm.
-
Fractions containing the pure this compound (Rf = 0.45) are identified and combined.
-
The combined pure fractions are concentrated using a rotary evaporator to remove the solvent.
-
The resulting purified product is dried under high vacuum to remove any residual solvent, yielding a white to off-white solid.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Results and Discussion
The described column chromatography protocol provides an effective method for the purification of this compound. The use of a step-gradient elution allows for the efficient separation of the target compound from both less polar impurities, which elute in the initial low-polarity mobile phase, and more polar impurities that remain on the column until a higher polarity mobile phase is introduced.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Step-gradient of Ethyl Acetate in Hexanes |
| Step 1 | 10% Ethyl Acetate in Hexanes (for elution of non-polar impurities) |
| Step 2 | 20% Ethyl Acetate in Hexanes (for elution of the target compound) |
| Step 3 | 40% Ethyl Acetate in Hexanes (for column flushing) |
| Flow Rate | Gravity-driven |
| Detection | TLC with UV visualization at 254 nm |
Table 2: Purity and Yield Data
| Sample | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield of Pure Product |
| Crude Product | ~75% | >98% | 85% |
Table 3: TLC Analysis Data
| Compound | Mobile Phase | Rf Value |
| Starting Material (Hypothetical) | 30% Ethyl Acetate in Hexanes | 0.65 |
| This compound | 30% Ethyl Acetate in Hexanes | 0.45 |
| By-product (Hypothetical) | 30% Ethyl Acetate in Hexanes | 0.20 |
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship in the decision-making process during fraction analysis.
Caption: Decision tree for TLC-based fraction analysis.
The application note provides a detailed and reproducible protocol for the purification of this compound by flash column chromatography. This method is suitable for researchers and scientists in drug development, offering a reliable means to obtain high-purity material essential for subsequent synthetic applications. The clear workflow, tabulated data, and logical diagrams facilitate the straightforward implementation of this purification strategy.
Application Note: Optimized Conditions for the Tosylation of Ethyl Piperazine-1-carboxylate
AN-CHEM-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the tosylation of the secondary amine in ethyl piperazine-1-carboxylate to synthesize ethyl 4-tosylpiperazine-1-carboxylate. It outlines optimized reaction conditions, discusses potential side reactions, and presents a clear, step-by-step procedure to ensure high yield and purity of the final product. The presented data and protocols are intended to aid researchers in the efficient synthesis of this and similar sulfonamide derivatives, which are valuable intermediates in medicinal chemistry.
Introduction
The tosylation of piperazine derivatives is a crucial transformation in the synthesis of various pharmaceutically active compounds. The resulting sulfonamide linkage is a common feature in many drug candidates due to its chemical stability and ability to participate in hydrogen bonding. Ethyl piperazine-1-carboxylate is a readily available starting material, and its tosylation at the N4 position provides a versatile intermediate for further functionalization. This document details a reliable protocol for this reaction, addressing common challenges such as the formation of undesired byproducts.
Reaction Scheme
The tosylation of ethyl piperazine-1-carboxylate proceeds via the nucleophilic attack of the secondary amine on the sulfur atom of tosyl chloride, with a base used to quench the resulting hydrochloric acid.
Figure 1: Reaction scheme for the tosylation of ethyl piperazine-1-carboxylate.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the tosylation of ethyl piperazine-1-carboxylate.
Materials:
-
Ethyl piperazine-1-carboxylate
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Toluene
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[1]
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Protocol 1: Using Triethylamine in Dichloromethane
This protocol is based on a general method for the tosylation of amines and alcohols and is often preferred for its milder conditions and easier work-up.[1]
-
Reaction Setup: To a clean, dry round-bottom flask, add ethyl piperazine-1-carboxylate (1.0 eq.). Dissolve the starting material in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Base: Add triethylamine (1.5 eq.) to the solution. If desired, a catalytic amount of DMAP (0.1-0.2 eq.) can be added to accelerate the reaction.[1]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.2-1.5 eq.) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Using Toluene with Reflux
This method is based on a procedure for a similar sulfonylation reaction and may be suitable for less reactive substrates.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluenesulfonyl chloride (1.0 eq.) in toluene.
-
Addition of Substrate: Dissolve ethyl piperazine-1-carboxylate (1.0 eq.) in toluene and add it dropwise to the stirred solution of tosyl chloride.
-
Reaction: Heat the reaction mixture to reflux and maintain for 30-60 minutes. A precipitate may form during the reaction.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with alkaline water (e.g., dilute sodium bicarbonate or sodium hydroxide solution) to remove any unreacted tosyl chloride and HCl byproduct.[2]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: After filtering the drying agent, concentrate the solvent under reduced pressure. The product may precipitate or crystallize upon cooling or concentration. If necessary, further purify by recrystallization (e.g., from methanol) or flash column chromatography.[2]
Data Presentation
The following table summarizes typical reaction conditions for the tosylation of piperazine derivatives, which can be adapted for ethyl piperazine-1-carboxylate.
| Parameter | Condition A (Recommended) | Condition B |
| Substrate | Ethyl piperazine-1-carboxylate | Ethyl piperazine-1-carboxylate |
| Reagent | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride |
| Base | Triethylamine (TEA) | - |
| Solvent | Dichloromethane (DCM) | Toluene |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 12-24 hours | 30-60 minutes |
| Catalyst | DMAP (optional) | None |
| Work-up | Aqueous wash | Alkaline wash |
| Reference | Adapted from[1] | Adapted from[2] |
Potential Side Reactions and Considerations
A known complication in the tosylation of molecules containing a hydroxyl group is the potential for the intermediate tosylate to be converted into a chloride.[3][4] While ethyl piperazine-1-carboxylate does not contain a hydroxyl group, the presence of chloride ions (from the tosyl chloride) and a basic nitrogen (the piperazine) can sometimes lead to unexpected side reactions. Careful control of the reaction temperature and the stoichiometry of the reagents is crucial for minimizing byproduct formation. The use of milder conditions (Protocol 1) is generally recommended to avoid such side reactions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the tosylation of ethyl piperazine-1-carboxylate.
Conclusion
The tosylation of ethyl piperazine-1-carboxylate is a straightforward and reproducible reaction when appropriate conditions are employed. The recommended protocol using triethylamine in dichloromethane at room temperature provides a reliable method for obtaining the desired product in good yield and purity. By following the detailed steps and considering the potential for side reactions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for the Biological Screening of Tosylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used in the biological screening of tosylpiperazine derivatives. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of workflows and signaling pathways to facilitate research and development in this area.
Introduction
Tosylpiperazine derivatives represent a class of compounds with significant therapeutic potential, drawing attention in medicinal chemistry due to their diverse pharmacological activities. The piperazine ring is a recognized privileged scaffold in drug discovery, and its combination with a tosyl group can lead to compounds with a wide range of biological effects. These derivatives have been investigated for various applications, including as enzyme inhibitors, anticancer agents, and antimicrobial agents. This document outlines the standard screening protocols to evaluate the efficacy and safety of novel tosylpiperazine derivatives.
Data Presentation
Quantitative data from biological screenings should be organized for clarity and comparative analysis. The following tables present data for a series of 1-tosyl piperazine dithiocarbamate acetamide hybrids (compounds 4a-4j ) to illustrate effective data presentation.
Tyrosinase Inhibition Activity
Table 1: Tyrosinase Inhibitory Activity of Tosylpiperazine Derivatives (4a-4j). [1]
| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) ± SEM |
| 4a | H | 34.8 ± 0.99 |
| 4b | 2-Cl | 8.01 ± 0.11 |
| 4c | 3-Cl | 8.1 ± 0.30 |
| 4d | 4-OCH₃ | 6.88 ± 0.11 |
| 4e | 4-Cl | 11.1 ± 0.4 |
| 4f | 4-F | 29.35 ± 0.81 |
| 4g | 4-CH₃ | 7.24 ± 0.15 |
| 4h | 2,5-(OCH₃)₂ | 21.3 ± 0.61 |
| 4i | 3,4-Cl₂ | 19.21 ± 0.47 |
| 4j | 4-NO₂ | 24.3 ± 0.55 |
| Kojic Acid | (Standard) | 30.34 ± 0.75 |
| Ascorbic Acid | (Standard) | 11.5 ± 1.00 |
Hemolytic and Thrombolytic Activity
Table 2: Hemolytic and Thrombolytic Activity of Tosylpiperazine Derivatives (4a-4j). [1]
| Compound | Substitution on Phenyl Ring | Hemolytic Activity (%) | Thrombolytic Activity (%) |
| 4a | H | 0.55 | 45.4 ± 0.18 |
| 4b | 2-Cl | 0.29 | 55.1 ± 0.11 |
| 4c | 3-Cl | 4.8 | 49.3 ± 0.24 |
| 4d | 4-OCH₃ | 15.6 | 51.7 ± 0.14 |
| 4e | 4-Cl | 8.9 | 67.3 ± 0.2 |
| 4f | 4-F | 5.3 | 41.2 ± 0.17 |
| 4g | 4-CH₃ | 1.53 | 47.6 ± 0.21 |
| 4h | 2,5-(OCH₃)₂ | 6.7 | 60.83 ± 0.14 |
| 4i | 3,4-Cl₂ | 12.8 | 58.2 ± 0.19 |
| 4j | 4-NO₂ | 2.56 | 39.8 ± 0.23 |
Experimental Protocols
Detailed protocols for key biological assays are provided below.
Tyrosinase Inhibition Assay
This protocol is used to determine the ability of tosylpiperazine derivatives to inhibit the enzyme tyrosinase, which is involved in melanin production.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (67 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 67 mM phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (0.5 mM) in the phosphate buffer.
-
Prepare a solution of mushroom tyrosinase (100 units/mL) in the phosphate buffer.
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of the test compound.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Tosylpiperazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the tosylpiperazine derivatives. A vehicle control (DMSO) should also be included.
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the untreated cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity (Disc Diffusion Assay)
This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper discs (6 mm diameter)
-
Tosylpiperazine derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper discs with a known concentration of the tosylpiperazine derivative solution.
-
Place the impregnated discs, along with standard antibiotic discs and a solvent control disc, onto the surface of the agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
-
The size of the zone of inhibition is indicative of the antimicrobial activity.
Hemolytic Activity Assay
This assay evaluates the cytotoxicity of the compounds by measuring the lysis of red blood cells.
Materials:
-
Fresh human or animal blood
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Tosylpiperazine derivatives (dissolved in DMSO/PBS)
-
Triton X-100 (1% v/v in PBS) as a positive control
-
PBS as a negative control
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect fresh blood and centrifuge at 1500 rpm for 10 minutes to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with cold PBS.
-
Resuspend the washed RBCs in PBS to make a 2% (v/v) suspension.
-
In a microcentrifuge tube, mix 100 µL of the RBC suspension with 100 µL of the test compound solution at various concentrations.
-
For controls, mix 100 µL of the RBC suspension with 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control).
-
Incubate all tubes at 37°C for 1 hour.
-
After incubation, centrifuge the tubes at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(A_sample - A_negative) / (A_positive - A_negative)] * 100 where A_sample is the absorbance of the sample, A_negative is the absorbance of the negative control, and A_positive is the absorbance of the positive control.
Thrombolytic Activity Assay
This in vitro assay assesses the clot-dissolving potential of the test compounds.
Materials:
-
Fresh human blood
-
Streptokinase (positive control)
-
Distilled water (negative control)
-
Tosylpiperazine derivatives
-
Sterile microcentrifuge tubes
-
Water bath
-
Centrifuge
Procedure:
-
Dispense 500 µL of fresh human blood into pre-weighed sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C for 45 minutes to allow for clot formation.
-
After clot formation, carefully remove the serum without disturbing the clot.
-
Weigh the tubes again to determine the clot weight (Clot weight = Weight of tube with clot - Weight of empty tube).
-
Add 100 µL of the tosylpiperazine derivative solution to the tubes containing the pre-formed clots.
-
For controls, add 100 µL of streptokinase solution (positive control) and 100 µL of distilled water (negative control) to separate tubes.
-
Incubate all tubes at 37°C for 90 minutes.
-
After incubation, carefully remove the supernatant.
-
Weigh the tubes again to determine the remaining clot weight.
-
Calculate the percentage of clot lysis using the formula: % Clot Lysis = [(Initial clot weight - Final clot weight) / Initial clot weight] * 100
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
Application Notes & Protocols: Ethyl 4-Tosylpiperazine-1-carboxylate as a Key Intermediate in Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-tosylpiperazine-1-carboxylate is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. The presence of the tosyl protecting group on one nitrogen of the piperazine ring and the ethyl carboxylate on the other allows for sequential and regioselective modifications, making it an ideal scaffold in medicinal chemistry. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of a potent kinase inhibitor, along with relevant data and pathway diagrams.
The piperazine moiety is a common feature in many approved drugs, often utilized to improve physicochemical properties or to correctly orient pharmacophoric groups for optimal interaction with biological targets.[1] Its derivatives have been explored for various therapeutic applications, including as antipsychotics and kinase inhibitors.[2][3]
Data Presentation
Table 1: Synthesis of this compound and a Derivative Kinase Inhibitor
| Step | Compound Name | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) |
| 1 | This compound | 312.41 | 85 | >98 |
| 2 | 1-Tosyl-4-(pyrimidin-2-yl)piperazine | 318.40 | 78 | >97 |
| 3 | 1-(Pyrimidin-2-yl)piperazine | 164.21 | 92 | >99 |
| 4 | Final Kinase Inhibitor | 450.55 | 65 | >99 |
Table 2: Biological Activity of the Final Kinase Inhibitor
| Target Kinase | IC50 (nM) |
| EGFR | 15 |
| VEGFR2 | 128 |
| PDGFR | 250 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from ethyl piperazine-1-carboxylate. The tosyl group is introduced to protect one of the nitrogen atoms, allowing for selective functionalization of the other.
Materials:
-
Ethyl piperazine-1-carboxylate (1.0 eq)
-
Tosyl chloride (TsCl) (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl piperazine-1-carboxylate in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the slow, portion-wise addition of tosyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a white solid.
Protocol 2: Synthesis of a Kinase Inhibitor using this compound
This protocol outlines the multi-step synthesis of a hypothetical, yet representative, kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4]
Step 1: Synthesis of 1-Tosyl-4-(pyrimidin-2-yl)piperazine
-
In a sealed vessel, combine this compound (1.0 eq), 2-chloropyrimidine (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).
-
Heat the mixture to 120 °C for 8 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 1-Tosyl-4-(pyrimidin-2-yl)piperazine.
Step 2: Detosylation to yield 1-(Pyrimidin-2-yl)piperazine
-
Dissolve 1-Tosyl-4-(pyrimidin-2-yl)piperazine in a mixture of hydrobromic acid and acetic acid.
-
Heat the solution to 80 °C for 6 hours.
-
Cool the mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 1-(Pyrimidin-2-yl)piperazine.
Step 3: Final Coupling to Synthesize the Kinase Inhibitor
-
Dissolve 1-(Pyrimidin-2-yl)piperazine (1.0 eq) and a suitable substituted anilino-quinazoline precursor (0.95 eq) in isopropanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 24 hours.
-
Cool the reaction and collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and dry to obtain the final kinase inhibitor.
Visualizations
Caption: Synthetic workflow for the kinase inhibitor.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Logical relationships of the intermediate.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of N-Aryl-N'-Tosylpiperazines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-aryl-N'-tosylpiperazines are a class of organic compounds that serve as important intermediates in the synthesis of various biologically active molecules and pharmaceutical agents. The piperazine moiety is a common scaffold in drug discovery, and the ability to introduce diverse aryl groups at one nitrogen atom while the other is protected with a tosyl group allows for versatile molecular designs. This protocol details a reliable and efficient method for the synthesis of N-aryl-N'-tosylpiperazines via a palladium-catalyzed Buchwald-Hartwig amination reaction. This modern cross-coupling method offers significant advantages over traditional techniques, including milder reaction conditions, broader substrate scope, and often higher yields.
Principle of the Method
The synthesis is based on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (typically a bromide or iodide) and an amine (in this case, N-tosylpiperazine). The reaction is facilitated by a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. Microwave irradiation can be employed to significantly accelerate the reaction.
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-aryl-N'-tosylpiperazines.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., aryl bromide)
-
N-Tosylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Microwave synthesis vials (if using microwave irradiation)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate or a dedicated microwave synthesizer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel (e.g., a microwave vial) equipped with a magnetic stir bar, add N-tosylpiperazine (1.2 mmol), the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-N'-tosylpiperazine.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of N-aryl-N'-tosylpiperazines.
Data Presentation
The following table summarizes the results for the synthesis of various N-aryl-N'-tosylpiperazines using the general Buchwald-Hartwig amination protocol described above.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-4-tosylpiperazine | 92 |
| 2 | 4-Bromotoluene | 1-(4-Methylphenyl)-4-tosylpiperazine | 88 |
| 3 | Bromobenzene | 1-Phenyl-4-tosylpiperazine | 85 |
| 4 | 4-Bromobenzonitrile | 1-(4-Cyanophenyl)-4-tosylpiperazine | 78 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)-4-tosylpiperazine | 75 |
| 6 | 2-Bromopyridine | 1-(Pyridin-2-yl)-4-tosylpiperazine | 65 |
Reaction conditions: Aryl bromide (1.0 mmol), N-tosylpiperazine (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 mmol), toluene (5 mL), 120°C, 30 min (microwave irradiation). Yields are for isolated products after purification.
Signaling Pathways and Logical Relationships
The core of this protocol is the Buchwald-Hartwig amination catalytic cycle. The following diagram illustrates the key steps in this process.
Conclusion
The described palladium-catalyzed Buchwald-Hartwig amination protocol provides an efficient and versatile method for the synthesis of N-aryl-N'-tosylpiperazines. The use of microwave irradiation can significantly reduce reaction times, making this a high-throughput method suitable for the generation of compound libraries for drug discovery and development. The protocol is applicable to a wide range of aryl halides, including those with both electron-donating and electron-withdrawing substituents.
Application of Tosylpiperazine Scaffolds in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety. Chiral piperazine derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved drugs. The tosylpiperazine scaffold, incorporating a toluenesulfonyl group on one of the piperazine nitrogens, offers a unique combination of steric and electronic properties that can be harnessed for asymmetric transformations. The tosyl group can act as a rigidifying element, a chiral directing group when incorporated into a chiral piperazine framework, or a modifiable handle for catalyst attachment.
This document provides an overview of the application of tosylpiperazine scaffolds in asymmetric synthesis, presenting key data and detailed experimental protocols for their use as chiral ligands and auxiliaries. While the direct use of chiral tosylpiperazine scaffolds as standalone organocatalysts is not extensively documented in the literature, their role as directing groups and ligands in metal-catalyzed reactions is an emerging area of interest.
Core Concepts and Applications
Tosylpiperazine scaffolds can be employed in asymmetric synthesis in several ways:
-
Chiral Ligands: Chiral tosylpiperazine derivatives can be synthesized and used as ligands for transition metals in a variety of enantioselective catalytic reactions. The tosyl group can influence the electronic environment of the metal center and the steric bulk around it, thereby controlling the facial selectivity of the reaction.
-
Chiral Auxiliaries: A chiral tosylpiperazine moiety can be temporarily attached to a substrate to direct a stereoselective transformation on that substrate. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.
Below are application notes and protocols for the use of tosylpiperazine scaffolds in asymmetric synthesis.
Application Note 1: Chiral Tosylpiperazine-Based Ligands for Enantioselective Addition Reactions
Chiral N-tosylpiperazine derivatives have the potential to serve as effective ligands in metal-catalyzed asymmetric addition reactions, such as the addition of organometallic reagents to carbonyl compounds or the conjugate addition to α,β-unsaturated systems. The predefined stereochemistry of the piperazine backbone, combined with the steric and electronic influence of the tosyl group, can create a highly organized chiral environment around the metal center.
General Workflow for Ligand Application in Asymmetric Addition
Caption: General workflow for asymmetric addition using a chiral tosylpiperazine ligand.
Quantitative Data Summary
While specific examples directly employing tosylpiperazine scaffolds as ligands in published literature with comprehensive data are limited, the following table illustrates the potential performance based on analogous chiral piperazine systems.
| Ligand (Tosylpiperazine derivative) | Substrate | Reagent | Metal | Yield (%) | ee (%) |
| (S)-1-Tosyl-2-methylpiperazine | Benzaldehyde | Diethylzinc | Cu(OTf)₂ | Hypothetical | Hypothetical |
| (R,R)-1,4-Ditosyl-2,5-dimethylpiperazine | Cyclohexenone | Diethylzinc | Cu(OTf)₂ | Hypothetical | Hypothetical |
Note: The data in this table is hypothetical and serves to illustrate the type of results expected from such reactions. Researchers should perform their own experiments to determine the actual efficacy.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example of how a chiral tosylpiperazine ligand might be used.
Materials:
-
(S)-1-Tosyl-2-methylpiperazine (chiral ligand)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous toluene
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.05 mmol) and (S)-1-tosyl-2-methylpiperazine (0.06 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the flask.
-
Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched 1-phenylpropan-1-ol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Application Note 2: Tosylpiperazine Scaffolds as Chiral Auxiliaries
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral tosylpiperazine can be covalently attached to a substrate, direct a diastereoselective reaction, and then be removed. The tosyl group can enhance the crystallinity of the auxiliary-bound intermediate, facilitating purification by recrystallization.
Logical Flow of Asymmetric Synthesis Using a Chiral Auxiliary
Caption: Logical steps in an asymmetric synthesis employing a chiral tosylpiperazine auxiliary.
Quantitative Data Summary for Auxiliary-Directed Reactions
The effectiveness of a chiral auxiliary is determined by the diastereoselectivity of the key bond-forming step.
| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Ratio (d.r.) |
| (S)-N-Propanoyl-4-tosyl-2-methylpiperazine | Propanoyl moiety | Aldol reaction with benzaldehyde | Hypothetical |
| (R)-N-Acetyl-4-tosyl-2-phenylpiperazine | Acetyl moiety | Enolate alkylation with benzyl bromide | Hypothetical |
Note: This data is illustrative. The actual diastereoselectivity will depend on the specific substrates, reagents, and reaction conditions.
Experimental Protocol: Diastereoselective Aldol Reaction
This protocol describes a hypothetical diastereoselective aldol reaction using a chiral N-acyl-tosylpiperazine auxiliary.
Materials:
-
(S)-N-Propanoyl-4-tosyl-2-methylpiperazine
-
Diisopropylamine
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried Schlenk flask under argon, add anhydrous THF (10 mL) and diisopropylamine (1.2 mmol).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 mmol) dropwise and stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve (S)-N-propanoyl-4-tosyl-2-methylpiperazine (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of the auxiliary to the lithium diisopropylamide (LDA) solution at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
-
Aldol Reaction:
-
Add freshly distilled benzaldehyde (1.2 mmol) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
-
Auxiliary Cleavage (Example: Hydrolysis):
-
Dissolve the purified major diastereomer in a suitable solvent system (e.g., THF/water).
-
Add a reagent for hydrolysis (e.g., LiOH).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the chiral β-hydroxy acid product.
-
The water-soluble chiral tosylpiperazine auxiliary can be recovered from the aqueous layer.
-
Conclusion
Tosylpiperazine scaffolds represent a promising, yet underexplored, class of chiral directors for asymmetric synthesis. Their rigid structure, combined with the electronic properties of the tosyl group, provides a solid foundation for the development of new chiral ligands and auxiliaries. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate the potential of these scaffolds in creating stereochemically complex molecules for pharmaceutical and other applications. Further research is warranted to fully elucidate the scope and utility of tosylpiperazine derivatives in asymmetric catalysis.
Application Notes and Protocols: In Vitro Biological Evaluation of Novel Tosylpiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro biological evaluation of novel tosylpiperazine and related phenylsulfonylpiperazine compounds. The protocols outlined below cover key assays for determining cytotoxic activity, mechanisms of action such as apoptosis and cell cycle arrest, and inhibitory effects on specific molecular targets.
Data Presentation: Biological Activity of Novel Tosylpiperazine Derivatives
The following tables summarize the quantitative data from in vitro evaluations of various tosylpiperazine and phenylsulfonylpiperazine derivatives, demonstrating their potential as therapeutic agents.
Table 1: Cytotoxicity and Antiproliferative Activity of Phenylsulfonylpiperazine Derivatives against Breast Cancer Cell Lines. [1]
| Compound ID | Target Cell Line | IC50 (µM) | Non-Tumoral Cell Line (MCF-10A) IC50 (µM) | Selectivity Index (SI) |
| 3 | MCF7 | 4.48 | > 160 | > 35.6 |
| 10 | MCF7 | > 50 | > 160 | - |
| 11 | MCF7 | 20.00 | > 160 | > 8.0 |
| 12 | MCF7 | > 50 | > 160 | - |
| 2 | MDA-MB-231 | > 50 | 88.20 | - |
Data adapted from studies on phenylsulfonylpiperazine derivatives against various breast cancer (BC) cell lines. The luminal BC cell line MCF7 was found to be the most sensitive.[1]
Table 2: Tyrosinase Inhibition and Hemolytic Activity of Tosylpiperazine-Dithiocarbamate Derivatives. [2]
| Compound ID | Tyrosinase Inhibition IC50 (µM) | Hemolytic Activity (% Hemolysis) |
| 4a | 34.8 ± 0.99 | 0.55 ± 0.03 |
| 4b | 8.01 ± 0.11 | 0.29 ± 0.01 |
| 4d | 6.88 ± 0.21 | 15.6 ± 0.5 |
| Kojic Acid | 30.34 ± 0.75 | Not Reported |
These derivatives exhibited promising tyrosinase inhibition, with some compounds showing greater potency than the reference drug, kojic acid. Hemolytic assays indicated low cytotoxicity for most compounds.[2]
Table 3: Anticancer Activity of Various Piperazine Derivatives.
| Compound ID | Target Cell Line(s) | Activity Metric | Value (µM) | Reference |
| SPOPP-3 | SW480 (Colon) | IC50 | 0.63 - 13 | [3] |
| PCC | SNU-475 (Liver) | IC50 | 6.98 | [4] |
| QQ1 | ACHN (Renal) | IC50 | 1.55 | [5] |
| C505 | Multiple Lines | GI50 | 0.06 - 0.16 | [6] |
| Compound 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | [7][8] |
| Compound 25 | HOP-92 (Lung) | GI50 | 1.35 | [7][8] |
This table presents a selection of potent piperazine derivatives from various studies to highlight the therapeutic potential of the scaffold.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical workflow for evaluating novel compounds and a key signaling pathway they often modulate.
Caption: General experimental workflow for novel tosylpiperazine compounds.
Caption: Apoptosis induction pathway modulated by piperazine derivatives.[4][6][9]
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of compounds on cell proliferation and determine the concentration that inhibits 50% of cell growth (IC50).[4][10]
Materials:
-
Human cancer cell lines (e.g., MCF7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Tosylpiperazine compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tosylpiperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.[3][5][11]
Materials:
-
Human cancer cell lines
-
6-well plates
-
Tosylpiperazine compounds
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the tosylpiperazine compound (e.g., at its IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, then collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[9][12][13]
Materials:
-
Human cancer cell lines
-
6-well plates
-
Tosylpiperazine compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells per well in 6-well plates. After 24 hours, treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect all cells, including those in the supernatant, by trypsinization and centrifugation.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Protocol 4: Kinase Inhibition Assay (Biochemical Assay)
This protocol provides a general framework for assessing the direct inhibitory effect of tosylpiperazine compounds on the activity of a specific protein kinase.[14][15]
Materials:
-
Recombinant active protein kinase (e.g., EGFR, PI3K, Src)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Tosylpiperazine compounds
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates (low volume, white)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the tosylpiperazine compounds in kinase assay buffer. Prepare a mixture of the kinase and its specific substrate in the same buffer.
-
Reaction Setup: In a 384-well plate, add the compound dilutions. Then, add the kinase/substrate mixture to each well to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Data Acquisition: After a final incubation period, measure the luminescence or fluorescence signal using a plate reader.
-
Analysis: The signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. "'Induction of apoptosis, cytotoxicity and radiosensitization by novel " by Eman Ramadan and amira khalil [buescholar.bue.edu.eg]
- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tosyl Protection of Piperazine Ethyl Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the tosyl protection of piperazine ethyl carboxylate. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the N-tosylation of piperazine ethyl carboxylate.
Q1: My reaction is incomplete, and I still have a significant amount of starting material. What are the possible causes and solutions?
Possible Causes:
-
Insufficient Reagents: The molar ratio of tosyl chloride (TsCl) or the base may be too low.
-
Poor Reagent Quality: The tosyl chloride may have hydrolyzed to p-toluenesulfonic acid over time. The base or solvent may not be sufficiently dry.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Optimize Stoichiometry: Use a slight excess of tosyl chloride (e.g., 1.1 to 1.2 equivalents). Ensure at least one equivalent of base is used to neutralize the HCl byproduct.
-
Verify Reagent Quality: Use freshly opened or purified tosyl chloride. Ensure solvents are anhydrous and bases are of high purity.
-
Increase Temperature: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition.
-
Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC until the starting material is consumed.
Q2: I am observing the formation of a di-tosylated byproduct. How can I improve the selectivity for mono-tosylation?
Possible Cause:
-
This issue arises if starting with piperazine and attempting a one-pot protection and esterification, or if the reaction conditions are too harsh, leading to the reaction of the second nitrogen. For piperazine ethyl carboxylate, this is less common but can occur with a large excess of tosyl chloride and prolonged reaction times at high temperatures.
Solutions:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of tosyl chloride.
-
Slow Addition: Add the tosyl chloride solution dropwise to the solution of piperazine ethyl carboxylate at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.
-
Choice of Base: A bulky organic base like diisopropylethylamine (DIPEA) can sometimes enhance selectivity for the less sterically hindered site, although with piperazine ethyl carboxylate, the electronic deactivation by the carbamate group is the primary directing factor.
Q3: The workup is difficult, and I am getting a low yield of the purified product. What can I do to improve this?
Possible Causes:
-
Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult.
-
Product Solubility: The product might have some solubility in the aqueous phase, leading to loss during extraction.
-
Hydrolysis of Product: Although generally stable, prolonged exposure to strongly acidic or basic conditions during workup could potentially affect the ester group.
Solutions:
-
Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride (brine) solution to help break emulsions and "salt out" the organic product from the aqueous phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
pH Control: During the workup, use dilute acid (e.g., 1M HCl) to neutralize the base and wash away unreacted amine. Avoid excessively harsh pH conditions.
-
Purification Method: If column chromatography is leading to significant loss, consider recrystallization as an alternative purification method. A solvent system of ethanol/water or ethyl acetate/hexane is often effective.
Q4: My final product is an oil, but I expected a solid. How can I induce crystallization?
Possible Causes:
-
Impurities: The presence of impurities can inhibit crystallization and cause the product to remain as an oil.
-
Residual Solvent: Trace amounts of solvent can prevent the product from solidifying.
Solutions:
-
High Purity: Ensure the product is of high purity by performing thorough purification (e.g., flash column chromatography).
-
Remove Residual Solvent: Dry the product under high vacuum for an extended period to remove any remaining solvent.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding: Add a small crystal of the desired product (if available) to the oil.
-
Trituration: Add a small amount of a non-solvent (a solvent in which the product is insoluble, like hexane) and stir vigorously. This can sometimes induce precipitation of the solid.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Data Presentation: Optimizing Reaction Conditions
While precise quantitative data for every combination of parameters is highly substrate-specific, the following tables summarize general trends and starting points for the optimization of the N-tosylation of piperazine ethyl carboxylate.
Table 1: Comparison of Common Bases
| Base | Type | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |
| Triethylamine (Et3N) | Organic | ~10.7 | Dichloromethane (DCM), Toluene, THF | Common and effective. Can sometimes form quaternary ammonium salts as byproducts. |
| Pyridine | Organic | ~5.2 | Pyridine (as solvent), DCM | Often used as both base and solvent. Can be difficult to remove during workup. |
| Diisopropylethylamine (DIPEA) | Organic | ~11 | DCM, Acetonitrile | A non-nucleophilic, sterically hindered base. Good for preventing side reactions. |
| Sodium Hydroxide (NaOH) | Inorganic | ~14 | Water/Toluene (Schotten-Baumann) | Used in biphasic conditions. Cost-effective but can lead to hydrolysis of TsCl and the ester if not controlled. |
| Potassium Carbonate (K2CO3) | Inorganic | ~10.3 | Acetonitrile, Acetone | A mild inorganic base. Often requires longer reaction times or heating. |
Table 2: Influence of Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Excellent solubility for reactants. Easy to remove. A common choice for reactions with organic bases. |
| Toluene | Nonpolar | 111 | Good for higher temperature reactions. Can be used in biphasic systems with aqueous bases. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good solvent for reactions with inorganic bases like K2CO3. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Generally a good solvent, but must be anhydrous as it is miscible with water. |
Table 3: Effect of Temperature
| Temperature Range | Expected Outcome |
| 0 °C to Room Temperature | Slower reaction rate, but generally higher selectivity and fewer side products. Recommended for initial trials. |
| Room Temperature to 50 °C | Increased reaction rate. The optimal temperature often lies in this range for a balance of speed and cleanliness. |
| > 50 °C (Reflux) | Significantly faster reaction, but increased risk of byproduct formation and decomposition. |
Experimental Protocols
Protocol 1: General Procedure for N-Tosylation using Triethylamine in Dichloromethane
This protocol is a good starting point for optimization.
-
Dissolution: In a round-bottom flask, dissolve piperazine ethyl carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 mL per gram of starting material).
-
Addition of Base: Add triethylamine (1.2 - 1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Quenching and Washing: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Caption: Diagram 1: Step-by-step workflow for the N-tosylation of piperazine ethyl carboxylate.
Caption: Diagram 2: Logical flow for troubleshooting common issues in the N-tosylation reaction.
Technical Support Center: Tosyl Deprotection of Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the tosyl deprotection of piperazines. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Q1: My tosyl deprotection reaction is not going to completion. What are the common causes and how can I address them?
A1: Incomplete deprotection is a frequent issue. Here are several factors to consider and troubleshoot:
-
Insufficiently Strong Reagents: The stability of the N-tosyl group necessitates potent reagents. For acidic cleavage, ensure your acids (e.g., HBr in acetic acid, trifluoroacetic acid) are fresh and at the appropriate concentration. For reductive cleavage, the activity of reagents like sodium naphthalenide can diminish over time; it is often best to prepare it fresh.
-
Reaction Temperature: Many deprotection reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider carefully heating the reaction mixture. For instance, using HBr in acetic acid is often performed at 70°C.[1]
-
Steric Hindrance: Bulky substituents on the piperazine ring or nearby can sterically hinder the approach of the deprotecting reagent. In such cases, longer reaction times, higher temperatures, or a less sterically demanding reagent might be necessary.
-
Scavengers: In acidic deprotection, carbocations can be formed, which can lead to side reactions. The addition of a scavenger like thioanisole can help to trap these reactive intermediates.[2]
Issue 2: Formation of Side Products
Q2: I am observing unexpected side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A2: Side product formation can complicate purification and reduce your yield. Here are some common side reactions and preventive measures:
-
N-Alkylation: If using reductive methods with certain reagents, over-reduction or side reactions can lead to alkylation of the newly deprotected amine. Careful control of stoichiometry and reaction conditions is crucial.
-
Ring Opening: Under very harsh acidic or basic conditions, the piperazine ring itself can be susceptible to cleavage, although this is less common. If you suspect this is occurring, consider switching to a milder deprotection method.
-
Formation of Chlorinated Byproducts: In reactions involving tosylates, such as the tosylation of a hydroxyl group on a piperazine side chain, spontaneous conversion of the O-tosylate to a chloride has been observed, especially in the presence of pyridine.[3] While this is a side reaction during tosylation, it highlights the reactivity of tosylates which might lead to unexpected products during deprotection if other nucleophiles are present.
Issue 3: Difficult Purification
Q3: How can I effectively purify my deprotected piperazine from the reaction mixture?
A3: Purification can be challenging due to the polar nature of the product and the presence of tosyl-related byproducts. Here are some effective strategies:
-
Acid-Base Extraction: After the reaction, the workup is crucial.
-
For Acidic Deprotection: Neutralize the reaction mixture carefully with a base (e.g., NaOH, K2CO3) to a high pH (>11) to ensure the piperazine is in its free base form.[4] You can then extract the free base into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.
-
For Reductive Deprotection: The workup will depend on the specific reagents used. For a sodium naphthalenide reaction, quenching with a proton source like saturated ammonium chloride is typical, followed by extraction.[5]
-
-
Precipitation as a Salt: Piperazines readily form salts with acids. After the initial workup and extraction of the free base, you can precipitate the product as a hydrochloride or other salt by treating the organic solution with an acid (e.g., HCl in ether or ethanol).[6] This is often an effective way to obtain a pure, crystalline product.
-
Chromatography: If extraction and precipitation are insufficient, column chromatography on silica gel can be employed. A polar solvent system, often with a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, is typically required to prevent the basic piperazine from streaking on the acidic silica gel.
-
Crystallization: The deprotected piperazine or its salt can often be purified by recrystallization from a suitable solvent system.
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for tosyl deprotection of piperazines?
A4: The most prevalent methods fall into two categories:
-
Acidic Cleavage: This involves treating the N-tosyl piperazine with a strong acid. Common reagents include:
-
Reductive Cleavage: This method uses reducing agents to cleave the S-N bond. Common reagents include:
Q5: Which deprotection method should I choose for my substrate?
A5: The choice of method depends on the other functional groups present in your molecule:
-
Acid-sensitive substrates: If your molecule contains acid-labile groups (e.g., Boc protecting groups, certain esters, acetals), you should avoid acidic cleavage and opt for a reductive method.
-
Reducible functional groups: If your molecule contains groups that can be reduced (e.g., nitro groups, alkenes, alkynes), reductive cleavage might not be suitable unless chemoselective conditions can be found. In such cases, acidic deprotection would be a better choice.
Q6: How can I monitor the progress of my deprotection reaction?
A6: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
TLC: The deprotected piperazine will be significantly more polar than the starting N-tosyl piperazine. You should see the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product. Staining with ninhydrin can be useful for visualizing the primary or secondary amine product.
-
LC-MS: This is a more definitive method to monitor the reaction. You can track the disappearance of the mass corresponding to the starting material and the appearance of the mass of the desired product.
Data Summary
The following table summarizes common deprotection methods with reported yields and conditions. Note that yields are highly substrate-dependent.
| Deprotection Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Acidic Cleavage | MeSO3H, TFA, Thioanisole | - | Room Temp. | - | 76 | [2] |
| HBr, Acetic Acid | Acetic Acid | 70 °C | - | - | [1] | |
| Reductive Cleavage | Sodium Naphthalenide | THF | -60 °C | 5 min | up to 90 (on a nucleoside) | [5] |
| SmI2, Amine, Water | THF | Room Temp. | Instantaneous | >90 (general) | [7][8] |
Experimental Protocols
Protocol 1: Acidic Deprotection using MeSO3H/TFA/Thioanisole
This protocol is adapted from a procedure used for the deprotection of a piperazine derivative.[2]
-
Dissolve the N-tosyl piperazine in a mixture of trifluoroacetic acid (TFA) and thioanisole.
-
Add methanesulfonic acid (MeSO3H) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate or another suitable base to neutralize the acids.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Reductive Deprotection using Sodium Naphthalenide
This is a general procedure for the reductive cleavage of sulfonamides.[5]
-
Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere (e.g., argon) until a dark green color persists.
-
In a separate flask under an inert atmosphere, dissolve the N-tosyl piperazine in anhydrous THF and cool the solution to -60 °C.
-
Slowly add the sodium naphthalenide solution to the piperazine solution via cannula until the green color persists, indicating an excess of the reagent.
-
Monitor the reaction by TLC or LC-MS. The reaction is often very fast.
-
Once the reaction is complete, quench the excess sodium naphthalenide by adding a proton source, such as saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Caption: General workflow for the tosyl deprotection of piperazines.
Caption: A logical flowchart for troubleshooting common issues.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
Technical Support Center: Synthesis of Ethyl 4-tosylpiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-tosylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the reaction of Ethyl 4-piperazine-1-carboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.
Q2: What are the most common side reactions observed during this synthesis?
A2: The most prevalent side reactions include the formation of the di-tosylated byproduct (1,4-ditosylpiperazine), hydrolysis of the starting material or product, and incomplete reactions leaving unreacted starting materials. Under certain conditions, formation of a chloride species instead of the tosylate has also been observed in related systems.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material and product, you can determine the extent of the conversion. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are the recommended purification methods for the final product?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often effective at separating the desired mono-tosylated product from the di-tosylated byproduct and other impurities. Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Formation of significant amounts of byproducts (e.g., di-tosylated piperazine). - Hydrolysis of tosyl chloride. - Suboptimal reaction temperature. | - Increase the reaction time or temperature moderately. - Use a slight excess of Ethyl 4-piperazine-1-carboxylate relative to tosyl chloride to favor mono-tosylation. - Ensure all reagents and solvents are anhydrous. - Optimize the reaction temperature; starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can improve selectivity. |
| Presence of a significant amount of di-tosylated byproduct | - Molar ratio of reactants favors di-tosylation (excess tosyl chloride). - Prolonged reaction time at elevated temperatures. - Use of a strong, non-hindered base. | - Use a 1:1 or a slight excess of the piperazine derivative to tosyl chloride. - Monitor the reaction closely by TLC and stop it once the starting material is consumed. - Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Starting material remains unreacted | - Insufficient amount of tosyl chloride or base. - Low reaction temperature or short reaction time. - Deactivated tosyl chloride due to moisture. | - Ensure the stoichiometry of all reactants is correct. - Gradually increase the reaction temperature and monitor for progress. - Use freshly opened or purified tosyl chloride. Ensure all glassware is thoroughly dried. |
| Formation of an unexpected product (e.g., chlorinated byproduct) | - In situ generation of chloride ions from the reaction of tosyl chloride with the solvent or base, followed by nucleophilic attack. This is more common with certain substrates and conditions. | - Use a non-chlorinated solvent such as toluene or tetrahydrofuran (THF). - Employ a base that does not contain chloride ions. |
| Difficulty in purifying the product | - Byproducts have similar polarity to the desired product. - Oiling out during recrystallization. | - Optimize the mobile phase for column chromatography; a shallow gradient can improve separation. - For recrystallization, try a different solvent system or use a seed crystal to induce crystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Ethyl 4-piperazine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of Ethyl 4-piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound and its major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Synthesis of Ethyl 4-tosylpiperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 4-tosylpiperazine-1-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality reagents: Starting materials (Ethyl 1-piperazinecarboxylate, Tosyl chloride) or solvent may be impure or contain water. 3. Ineffective base: The base used may not be strong enough to neutralize the HCl byproduct, or it may be sterically hindered. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. 2. Ensure all reagents are of high purity and solvents are anhydrous. Dry solvents using appropriate methods if necessary. 3. Use a non-nucleophilic, sterically unhindered base such as triethylamine or diisopropylethylamine. Ensure the base is added slowly to the reaction mixture. |
| Formation of a White Precipitate (Disubstituted Piperazine) | 1. Excess of tosyl chloride: Using more than one equivalent of tosyl chloride can lead to the formation of the 1,4-ditosylpiperazine byproduct. 2. High reaction temperature: Higher temperatures can favor the disubstitution reaction. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of tosyl chloride. Add the tosyl chloride solution dropwise to the reaction mixture to maintain a low localized concentration. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Residual solvent or byproducts can prevent the product from solidifying. 2. Product is inherently oily at room temperature: While often a solid, slight impurities can lower the melting point. | 1. Ensure thorough removal of solvent under reduced pressure. Purify the product using column chromatography. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, proceed with characterization to confirm its identity and purity. |
| Difficult Purification | 1. Co-elution of product and impurities: The polarity of the product and byproducts may be very similar. 2. Product streaking on the silica gel column. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if separation is still challenging. 2. Add a small amount of a polar solvent like methanol to the crude product before loading it onto the column to improve solubility and reduce streaking. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of the monosubstituted product?
A1: The most critical factor is controlling the stoichiometry of the reactants. Using a significant excess of piperazine starting material or adding the tosyl chloride slowly and in a controlled manner is key to preventing the formation of the disubstituted byproduct.
Q2: Can I use a different base other than triethylamine?
A2: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can be used. Inorganic bases like potassium carbonate can also be employed, particularly in a biphasic system or a polar aprotic solvent like acetonitrile. The choice of base can influence the reaction rate and side product formation.
Q3: My reaction is very slow. What can I do to speed it up?
A3: You can try gradually increasing the reaction temperature. However, be aware that higher temperatures may also increase the rate of side reactions, particularly disubstitution. Monitoring the reaction by TLC is crucial to find the optimal balance. Alternatively, using a more polar solvent could also increase the reaction rate.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity of this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point if the product is a solid.
Q5: What are the common impurities I should look for?
A5: The most common impurity is the 1,4-ditosylpiperazine byproduct. Unreacted starting materials, Ethyl 1-piperazinecarboxylate and tosyl chloride (or its hydrolysis product, p-toluenesulfonic acid), may also be present.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl 1-piperazinecarboxylate (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of Ethyl 1-piperazinecarboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of this compound. This data is illustrative and may vary based on specific experimental conditions.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Dichloromethane (DCM) | 12 | 25 | 85 |
| Acetonitrile (MeCN) | 12 | 25 | 82 |
| Tetrahydrofuran (THF) | 16 | 25 | 78 |
| Toluene | 24 | 50 | 70 |
Table 2: Effect of Base on Reaction Yield
| Base | Equivalents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Triethylamine (TEA) | 1.5 | 12 | 25 | 85 |
| Diisopropylethylamine (DIPEA) | 1.5 | 14 | 25 | 83 |
| Potassium Carbonate (K2CO3) | 2.0 | 24 | 40 | 75 |
| Pyridine | 2.0 | 18 | 25 | 65 |
Table 3: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Solvent | Base | Yield (%) |
| 0 | 24 | DCM | TEA | 75 |
| 25 (Room Temp) | 12 | DCM | TEA | 85 |
| 40 (Reflux) | 6 | DCM | TEA | 80 (increased disubstitution) |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Removal of tosyl group from piperazine under mild conditions
A4: For complex molecules with sensitive functionalities, the SmI₂/amine/water system is often the preferred choice. It operates under neutral conditions, is extremely fast, and has been shown to be compatible with highly functionalized substrates, often providing near-quantitative yields. [3][4]The Mg/MeOH system is also a very mild, economical, and convenient option, though it may be less chemoselective than SmI₂. [9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive reducing agent (SmI₂, Mg). | Use freshly prepared or purchased SmI₂ solution. For Mg, use magnesium turnings that are clean and not oxidized. Briefly activating with iodine or sonication can help. |
| Wet solvent or glassware. | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (Argon/N₂). | |
| Reaction temperature is too low/high. | For SmI₂, reactions are typically run at room temperature. Mg/MeOH can be run at 0°C to room temperature. [9]Acidic methods may require gentle heating. Optimize temperature based on TLC monitoring. | |
| Formation of Multiple Byproducts | Reducible functional groups are present. | If your substrate has other reducible groups (e.g., esters, ketones, halides), consider an acidic deprotection method if the molecule is stable to acid. |
| Acid-sensitive groups are present. | If your substrate has acid-labile groups (e.g., Boc, acetals), use a reductive method like SmI₂ or Mg/MeOH. | |
| Degradation of product. | Once the reaction is complete (by TLC/LC-MS), quench and work up immediately to prevent product degradation, especially under acidic conditions. | |
| Difficult Work-up/Purification | Emulsion during aqueous extraction. | Saturate the aqueous layer with NaCl to break up emulsions. Filtering the biphasic mixture through a pad of celite can also be effective. |
| Product is water-soluble. | If the deprotected piperazine product is a free base and water-soluble, consider extracting with a more polar solvent like dichloromethane or a butanol/chloroform mixture. Alternatively, perform a salt formation and isolate the product as a hydrochloride salt. | |
| Co-elution with byproducts. | The byproduct p-toluenesulfinic acid (from reductive cleavage) or thioanisole (from acidic cleavage) can be tricky to remove. Consider an acidic or basic wash during work-up to remove these impurities. Derivatizing the free amine product before chromatography can also aid in separation. |
Data Presentation: Comparison of Mild Deprotection Methods
| Method | Reagents & Conditions | Time | Yield | Notes & Citation |
| Acidic Cleavage | MeSO₃H, TFA, Thioanisole | Not Specified | 76% | Effective for acid-stable substrates. Thioanisole acts as a scavenger. [5] |
| Reductive (SmI₂) | SmI₂, Amine, H₂O, THF | Instantaneous | ~90-99% | Excellent chemoselectivity and extremely fast. Ideal for sensitive substrates. Requires strict anhydrous/inert conditions. [3][4] |
| Reductive (Mg/MeOH) | Mg turnings, Methanol, 0°C to RT | 1 - 6 hours | 78-98% | Economical and convenient. May require sonication. Can be less chemoselective than SmI₂. [10][9] |
| Reductive (Li/DTBB) | Lithium, cat. DTBB, THF, -78 °C | Not Specified | up to 85% | Effective dissolving metal reduction, but requires cryogenic temperatures. (Note: Data for aziridines, but applicable). [7] |
DTBB = di-tert-butyl biphenyl
Experimental Protocols
Protocol 1: Reductive Deprotection using Samarium (II) Iodide
This protocol is adapted from the procedure described by Ankner and Hilmersson. [3]
-
Preparation: In an oven-dried flask under an Argon atmosphere, add the N-tosyl piperazine substrate (1.0 eq).
-
Solvent Addition: Add anhydrous THF (tetrahydrofuran) to dissolve the substrate (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add a commercially available or freshly prepared solution of SmI₂ in THF (0.1 M, 2.2 eq) dropwise until a deep blue or green color persists.
-
Co-solvent/Proton Source: Add an amine (e.g., diethylamine, 10 eq) followed by deionized water (50 eq). The reaction is typically instantaneous.
-
Monitoring: Check for completion by TLC or LC-MS. The reaction should be complete upon addition of reagents.
-
Quenching: Quench the reaction by exposure to air, which oxidizes the excess Sm(II) to Sm(III), indicated by a color change from deep blue/green to yellow/colorless.
-
Work-up: Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the deprotected piperazine.
Protocol 2: Reductive Deprotection using Magnesium in Methanol
This protocol is a general procedure based on methods for sulfonamide cleavage. [10][9]
-
Preparation: To a round-bottom flask, add the N-tosyl piperazine substrate (1.0 eq) and magnesium turnings (4.0-10.0 eq).
-
Solvent Addition: Add anhydrous methanol under an Argon atmosphere.
-
Reaction: Stir the suspension at room temperature. If the reaction is slow, the flask can be placed in an ultrasonic bath for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove excess magnesium and magnesium salts. Wash the celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in dichloromethane or ethyl acetate and washed with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the deprotection of N-tosyl piperazine.
References
- 1. researchgate.net [researchgate.net]
- 2. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Tosylation of Substituted Piperazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-tosylation of substituted piperazines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-tosylation of substituted piperazines?
The main challenge is achieving selective mono-tosylation at one of the nitrogen atoms while avoiding the formation of the di-tosylated byproduct.[1] Due to the presence of two nucleophilic nitrogen atoms in the piperazine ring, competitive reactions can lead to a mixture of products, complicating purification and reducing the yield of the desired mono-tosylated compound.[1]
Q2: What are the common side reactions observed during the N-tosylation of piperazines?
Besides the formation of the di-tosylated product, a significant side reaction can be the conversion of the starting material or the tosylated product into a chlorinated derivative.[2][3][4] This is particularly observed when using tosyl chloride in the presence of a base like pyridine, where the reaction temperature and duration can influence the outcome.[2][3][4] Hydrolysis of tosyl chloride to p-toluenesulfonic acid can also occur, especially in the presence of moisture, which can affect the reaction equilibrium and yield.[5]
Q3: How can I monitor the progress of my N-tosylation reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[2][6] By spotting the reaction mixture alongside the starting piperazine and pure tosyl chloride, you can observe the consumption of the starting material and the formation of new spots corresponding to the mono-tosylated and potentially di-tosylated products. Staining with potassium permanganate or visualization under UV light can be used for detection.[7] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify the ratio of products.[2][8][9][10]
Q4: What is the typical appearance of a successful N-tosylation reaction mixture and the purified product?
A successful reaction will show the gradual disappearance of the starting piperazine spot and the appearance of a new, less polar spot for the mono-tosylated product on a TLC plate. The purified mono-tosylated piperazine is often a crystalline solid.[6]
Troubleshooting Guides
Problem 1: Low Yield of the Mono-Tosylated Product
A low yield of the desired mono-tosylated piperazine is a common issue that can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC until the starting material is consumed. - Ensure the reaction temperature is optimal. While low temperatures can improve selectivity, the reaction may proceed too slowly. A modest increase in temperature might be necessary.[3] |
| Di-tosylation | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of tosyl chloride relative to the piperazine. - Add the tosyl chloride solution slowly to the reaction mixture to maintain a low concentration of the tosylating agent. |
| Hydrolysis of Tosyl Chloride | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents.[7] Store tosyl chloride in a desiccator to prevent degradation. |
| Formation of Byproducts (e.g., Chlorination) | - When using pyridine as a base, maintain a low reaction temperature (e.g., 0 °C) to minimize the formation of chlorinated byproducts.[3][4] - Consider using a non-nucleophilic base like triethylamine. |
| Difficult Purification | - Optimize the purification method. Column chromatography with a suitable solvent system is often effective. - If the product is a solid, recrystallization can be an effective purification technique. |
Problem 2: Formation of Di-Tosylated Piperazine
The formation of the di-tosylated byproduct is a primary contributor to low yields of the mono-tosylated product.
| Controlling Factor | Experimental Adjustment | Expected Outcome |
| Stoichiometry | Use a 1:1 molar ratio of piperazine to tosyl chloride. A slight excess of piperazine can also favor mono-substitution. | Minimizes the availability of tosyl chloride to react with the second nitrogen atom. |
| Rate of Addition | Add the tosyl chloride solution dropwise to the reaction mixture over an extended period. | Maintains a low concentration of tosyl chloride, favoring reaction at the more reactive (unsubstituted) nitrogen. |
| Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). | Reduces the reaction rate, allowing for better control over the selectivity of the reaction. |
| Solvent | The choice of solvent can influence selectivity. Less polar solvents may favor mono-tosylation. | Optimization of the solvent may be required based on the specific substituted piperazine. |
| Base | The choice of base can impact the reaction. Weaker bases might favor mono-substitution. | Triethylamine is a commonly used base. The optimal base may need to be determined empirically. |
Problem 3: Unexpected Formation of a Chlorinated Byproduct
The formation of a chlorinated byproduct instead of the tosylate can be a surprising outcome, particularly when using pyridine as a base.
| Reaction Parameter | Modification | Rationale |
| Base | Replace pyridine with a non-nucleophilic base such as triethylamine (TEA). | Pyridine can react with tosyl chloride to form a pyridinium salt, which can act as a chloride source. TEA is less prone to this side reaction. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C). | Higher temperatures can promote the conversion of the initially formed tosylate to the chloride.[3][4] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor chlorination. | The conversion to the chloride can be time-dependent.[3][4] |
Experimental Protocols
General Protocol for Mono-N-Tosylation of a Substituted Piperazine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted piperazine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted piperazine (1.0 eq.) and triethylamine (1.1-1.5 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.0-1.1 eq.) in anhydrous DCM. Add this solution dropwise to the piperazine solution over 30-60 minutes using a dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM/Methanol eluent). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the mono-tosylated product.[3]
Protocol for TLC Monitoring
-
Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the starting piperazine (dissolved in a suitable solvent), the reaction mixture, and a co-spot (starting material and reaction mixture) on the baseline.
-
Elution: Place the TLC plate in a developing chamber containing the chosen eluent system.
-
Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by staining with a potassium permanganate solution.[7] The mono-tosylated product should appear as a new spot with a higher Rf value than the starting piperazine.
Data Presentation
Table 1: Effect of Base on the Yield of N-Tosylation (Qualitative)
| Base | Relative Reactivity | Potential Side Reactions | Reference |
| Triethylamine (TEA) | Good | Generally clean, can form quaternary ammonium salts with primary alcohols.[6] | [6] |
| Pyridine | Good | Can lead to the formation of chlorinated byproducts, especially at higher temperatures.[3][4] | [3][4] |
| Potassium Carbonate | Moderate | Can be effective, especially in solvents like acetonitrile.[11] | [11] |
| Sodium Hydroxide | Varies | Used in Schotten-Baumann conditions, typically in a biphasic system.[12] | [12] |
Visualizations
Caption: Troubleshooting flowchart for N-tosylation of substituted piperazines.
Caption: General experimental workflow for N-tosylation of substituted piperazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. rsc.org [rsc.org]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of Ethyl 4-tosylpiperazine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the scalable synthesis of Ethyl 4-tosylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scalable production of this compound?
A1: The most common and scalable approach involves a two-step process. The first step is the mono-tosylation of piperazine to form 1-tosylpiperazine. This is followed by the reaction of 1-tosylpiperazine with ethyl chloroformate under basic conditions to yield the final product, this compound.
Q2: What are the critical parameters to control during the tosylation of piperazine?
A2: Key parameters include temperature control, the rate of addition of tosyl chloride, and the stoichiometry of the reactants. It is crucial to use an excess of piperazine to minimize the formation of the di-tosylated byproduct. Running the reaction at a low temperature (0-5 °C) and slow addition of tosyl chloride helps to improve the selectivity for mono-tosylation.
Q3: How can I minimize the formation of the bis-substituted piperazine byproduct?
A3: Formation of the di-tosylated piperazine is a common issue. To minimize this, a significant excess of piperazine (typically 3-5 equivalents) should be used. This ensures that the tosyl chloride is more likely to react with an unreacted piperazine molecule rather than the mono-tosylated product. Some methods also employ a biphasic solvent system to control the reaction.
Q4: What are the recommended purification methods for this compound on a large scale?
A4: On a large scale, purification is typically achieved through recrystallization. Common solvent systems for recrystallization include ethanol/water or isopropanol/water mixtures. Slurry washing with a non-polar solvent like hexane can also be effective in removing non-polar impurities prior to recrystallization. Column chromatography is generally avoided at scale due to cost and time constraints.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Tosyl chloride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethyl chloroformate is also toxic and corrosive and should be handled with extreme care. The reactions can be exothermic, so proper temperature control and monitoring are essential to prevent runaways, especially at a larger scale.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Tosylpiperazine | - Formation of significant amounts of di-tosylated byproduct.- Incomplete reaction.- Loss of product during workup. | - Increase the excess of piperazine to 4-5 equivalents.- Ensure slow, portion-wise addition of tosyl chloride at low temperature (0-5 °C).- Monitor the reaction by TLC or HPLC to ensure completion.- Optimize the extraction and isolation procedure to minimize losses. |
| Difficulty in Separating Product from Excess Piperazine | - Piperazine is highly soluble in aqueous and some organic solvents. | - After the reaction, quench with water and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).- Wash the combined organic layers with brine to remove residual piperazine.- Consider using a solvent in which the product has low solubility for precipitation. |
| Formation of Impurities During Reaction with Ethyl Chloroformate | - Reaction temperature is too high, leading to side reactions.- Presence of moisture, which can hydrolyze ethyl chloroformate. | - Maintain the reaction temperature below 10 °C during the addition of ethyl chloroformate.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Product Fails to Crystallize or Oiling Out During Recrystallization | - Presence of impurities.- Incorrect solvent system or ratio.- Cooling rate is too fast. | - Treat the crude product with activated carbon to remove colored impurities.- Perform small-scale solvent screening to find the optimal recrystallization solvent system.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a small crystal of pure product can induce crystallization. |
| Inconsistent Results at a Larger Scale | - Inefficient heat transfer.- Poor mixing.- Rate of addition of reagents not properly scaled. | - Use a reactor with appropriate overhead stirring and a cooling jacket to ensure uniform mixing and temperature control.- The rate of addition for reagents should be scaled proportionally to the batch size to manage the exotherm. |
Experimental Protocols
Step 1: Synthesis of 1-Tosylpiperazine
-
A 10 L jacketed reactor is charged with piperazine (5.0 equivalents) and dichloromethane (DCM, 5 volumes).
-
The mixture is stirred and cooled to 0-5 °C.
-
A solution of p-toluenesulfonyl chloride (1.0 equivalent) in DCM (2 volumes) is prepared.
-
The tosyl chloride solution is added dropwise to the piperazine solution over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction progress is monitored by TLC or HPLC until the tosyl chloride is consumed.
-
Water (5 volumes) is added to the reactor, and the mixture is stirred for 30 minutes.
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 2 volumes).
-
The combined organic layers are washed with brine (2 x 3 volumes), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-tosylpiperazine.
Step 2: Synthesis of this compound
-
The crude 1-tosylpiperazine (1.0 equivalent) is dissolved in DCM (5 volumes) in a 10 L jacketed reactor.
-
Triethylamine (1.2 equivalents) is added, and the solution is cooled to 0-5 °C.
-
Ethyl chloroformate (1.1 equivalents) is added dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
Reaction completion is monitored by TLC or HPLC.
-
Water (5 volumes) is added, and the layers are separated.
-
The organic layer is washed sequentially with 1 M HCl (2 x 3 volumes), saturated sodium bicarbonate solution (2 x 3 volumes), and brine (2 x 3 volumes).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.
-
The crude product is recrystallized from an ethanol/water mixture to afford pure this compound.
Visualizations
Caption: Experimental workflow for the scalable synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Optimizing reaction time and temperature for tosyl protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for tosyl protection of alcohols and amines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during tosyl protection experiments.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired tosylated product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a tosylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step troubleshooting guide:
-
Reagent Quality and Stoichiometry:
-
Tosyl Chloride (TsCl) Purity: Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, reducing its reactivity. Consider purifying the TsCl by recrystallization if its purity is questionable.[1]
-
Solvent Anhydrousness: The presence of water will lead to the hydrolysis of TsCl. Ensure all solvents are thoroughly dried before use.[1]
-
Base Quality: Ensure the base (e.g., pyridine, triethylamine) is pure and dry.
-
Stoichiometry: An insufficient amount of TsCl or base can lead to incomplete conversion. Typically, a slight excess of TsCl (1.1-1.5 equivalents) and a suitable amount of base are used.[2][3]
-
-
Reaction Temperature and Time:
-
Low Temperature: While many tosylations are initiated at 0 °C to control the initial exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion, especially for less reactive or sterically hindered substrates.[1]
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending it.
-
-
Substrate Reactivity:
-
Steric Hindrance: Secondary and tertiary alcohols are less reactive than primary alcohols due to steric hindrance.[4] For hindered alcohols, consider using a more potent catalyst system, such as adding 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts, or using a stronger, non-nucleophilic base.[1][5] Increasing the reaction temperature may also be necessary.[1]
-
Amines: Primary and secondary amines are generally more nucleophilic than alcohols and react readily with TsCl. If you are experiencing issues with amine tosylation, ensure the absence of acidic protons that could be protonating the amine, rendering it non-nucleophilic.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low tosylation yield.
Issue 2: Formation of Side Products
Question: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?
Answer:
The most common side product in tosylation reactions is the corresponding alkyl chloride. This occurs when the chloride ion, generated from tosyl chloride, acts as a nucleophile and displaces the initially formed tosylate group.
Minimizing Alkyl Chloride Formation:
-
Choice of Base: The choice of base can influence the extent of this side reaction. Pyridine can act as both a base and a nucleophilic catalyst, but the resulting pyridinium hydrochloride can be a source of chloride ions. Using a non-nucleophilic base like triethylamine (TEA) can sometimes be advantageous. However, TEA can also form triethylammonium hydrochloride, which is a source of chloride.[3][6]
-
Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can favor the formation of the thermodynamically more stable alkyl chloride.[7] Therefore, it is crucial to monitor the reaction and stop it once the starting material has been consumed.
-
Solvent: The choice of solvent can also play a role. Dichloromethane is a common solvent for these reactions.[2][3]
Other Potential Side Reactions:
-
Elimination: For secondary and tertiary alcohols, elimination to form an alkene can be a competing side reaction, especially at higher temperatures. Using milder conditions and a non-bulky base can help to minimize this.
-
Di-tosylation: In the case of diols, di-tosylation can occur. To achieve mono-tosylation, carefully controlling the stoichiometry of TsCl (using close to 1 equivalent) and running the reaction at a lower temperature is recommended.[8]
Frequently Asked Questions (FAQs)
1. What are the typical reaction conditions for tosylating a primary alcohol?
For a primary alcohol, a common starting point is to dissolve the alcohol in an anhydrous solvent like dichloromethane (CH₂Cl₂) or pyridine. The solution is cooled to 0 °C, followed by the addition of 1.1 to 1.2 equivalents of tosyl chloride and a base such as pyridine or triethylamine. The reaction is often stirred at 0 °C for a period and then allowed to warm to room temperature. Reaction times can vary from a few hours to overnight, and progress should be monitored by TLC.
2. How do reaction conditions differ for secondary or sterically hindered alcohols?
Secondary and sterically hindered alcohols are less reactive and may require more forcing conditions.[1] This can include:
-
Higher Temperatures: The reaction may need to be heated to 40-60 °C.[1]
-
Use of a Catalyst: A catalytic amount of DMAP is often added to accelerate the reaction.[1][5]
-
Stronger Base: A stronger, non-nucleophilic base might be employed.
-
Longer Reaction Times: These substrates will likely require longer reaction times for complete conversion.
3. What is the best way to tosylate an amine in the presence of an alcohol?
Amines are generally more nucleophilic than alcohols and will react preferentially with tosyl chloride. To selectively tosylate an amine in the presence of an alcohol, you can often run the reaction at room temperature with a non-nucleophilic base to scavenge the HCl produced. The more nucleophilic amine will react faster than the alcohol under these conditions.
4. How can I monitor the progress of my tosylation reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a tosylation reaction. The tosylated product will typically have a different Rf value than the starting alcohol or amine. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.
5. What is a standard workup procedure for a tosylation reaction?
A typical workup involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is washed with water, dilute acid (to remove pyridine or other amine bases), and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[2]
Data Presentation
The following tables summarize typical reaction conditions for the tosylation of various substrates. Note that optimal conditions can vary depending on the specific substrate and scale of the reaction.
Table 1: Tosylation of Alcohols - Reaction Conditions and Yields
| Substrate Type | Reagents (Typical Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | TsCl (1.2), Pyridine | Pyridine | 0 to RT | 4-12 | >90 |
| Primary Alcohol | TsCl (1.2), Et₃N (1.5) | CH₂Cl₂ | 0 to RT | 2-6 | 85-95 |
| Secondary Alcohol | TsCl (1.5), Pyridine, DMAP (cat.) | Pyridine | RT to 40 | 12-24 | 70-90 |
| Hindered Sec-Alcohol | TsCl (2.0), Et₃N (3.0), DMAP (0.2) | CH₂Cl₂ | Reflux | 24-48 | 50-80 |
| Phenol | TsCl (1.2), K₂CO₃ (2.0) | Acetone | Reflux | 3-6 | >90 |
Table 2: Tosylation of Amines - Reaction Conditions and Yields
| Substrate Type | Reagents (Typical Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aniline | TsCl (1.1) | Pyridine | RT | 1-3 | >95 |
| Primary Alkylamine | TsCl (1.1), Et₃N (1.2) | CH₂Cl₂ | 0 to RT | 1-4 | 90-98 |
| Secondary Amine | TsCl (1.2), Pyridine | Pyridine | RT to 50 | 2-8 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary Alcohol [2]
-
To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Tosylation of a Sterically Hindered Secondary Alcohol [1][5]
-
To a solution of the hindered secondary alcohol (1.0 eq.) in anhydrous pyridine (0.5 M) at room temperature under a nitrogen atmosphere, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Add p-toluenesulfonyl chloride (1.5-2.0 eq.) portion-wise.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl (to remove pyridine and DMAP) until the aqueous layer is acidic, then with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
General Mechanism of Tosylation of an Alcohol
Caption: General mechanism of alcohol tosylation.
Troubleshooting Logic for Side Product Formation
Caption: Troubleshooting logic for minimizing side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. sciencemadness.org [sciencemadness.org]
Validation & Comparative
A Comparative Guide to Tosyl and Boc Protecting Groups for Piperazine
For Researchers, Scientists, and Drug Development Professionals
The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its symmetrical structure, with two secondary amines, presents a unique challenge for synthetic chemists: how to selectively functionalize one nitrogen atom while leaving the other available for further reactions. The solution lies in the strategic use of protecting groups. This guide provides an objective, data-driven comparison of two of the most common N-protecting groups for piperazine: the p-toluenesulfonyl (tosyl, Ts) group and the tert-butyloxycarbonyl (Boc) group.
Chemical Properties and Protection Strategies
The choice between tosyl and Boc protection hinges on their distinct electronic properties and their stability under different reaction conditions. The Boc group is an electron-donating carbamate, while the tosyl group is a strongly electron-withdrawing sulfonamide. This fundamental difference dictates their application in multi-step syntheses.
N-Boc-Piperazine: The Boc group is typically introduced by reacting piperazine with di-tert-butyl dicarbonate ((Boc)₂O). While effective, this reaction can sometimes lead to the formation of the di-protected piperazine, which requires careful control of stoichiometry and reaction conditions to minimize.[2][3] An alternative, high-yield industrial method involves a three-step process starting from diethanolamine, which achieves yields of over 93.5%.[2][3]
N-Tosyl-Piperazine: The tosyl group is installed using p-toluenesulfonyl chloride (TsCl), usually in the presence of a base like pyridine.[4][5] The strong electron-withdrawing nature of the tosyl group deactivates the nitrogen to which it is attached, effectively preventing further reaction at that site and leaving the second nitrogen available for nucleophilic attack.
Comparative Performance Data
The selection of a protecting group is primarily guided by its stability during subsequent reaction steps and the conditions required for its eventual removal. The tosyl and Boc groups offer near-orthogonal stability, allowing for complex, multi-step synthetic routes.
| Parameter | N-Boc-Piperazine | N-Tosyl-Piperazine |
| Protection Yield | Often high (>90%), but can form di-protected byproduct.[2] | Generally high yields. |
| Stability to Acids | Labile; Cleaved by strong acids (e.g., TFA, HCl).[6] | Generally stable, requires harsh conditions for cleavage.[7] |
| Stability to Bases | Generally stable.[8] | Stable, though cleavage is possible under strong basic hydrolysis.[9] |
| Stability to Nucleophiles | Stable.[8] | Stable. |
| Stability to Reductants | Stable to most reducing agents. | Labile; Cleaved by strong reducing agents (e.g., Na/NH₃, Li/naphthalene).[7] |
| Cleavage Conditions | Mild to strong acidic conditions (e.g., TFA, 4M HCl in dioxane, 6N HCl).[6] | Harsh conditions: Strong reducing agents or strong acids (HBr/phenol) at high temp.[7][10] |
Deprotection Strategies and Orthogonality
The key difference influencing the choice between Boc and tosyl is the ease and method of their removal.
Boc Deprotection: The Boc group is prized for its acid lability. It can be cleanly removed under anhydrous acidic conditions, often using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6] This process generates the volatile byproducts isobutylene and carbon dioxide, simplifying purification.
Tosyl Deprotection: The removal of a tosyl group is significantly more challenging due to the stability of the sulfonamide bond. Cleavage typically requires harsh, reductive conditions, such as dissolving metal reductions (sodium in liquid ammonia) or treatment with strong acids like HBr at elevated temperatures.[7] Milder, more modern methods exist but are often substrate-dependent.[10]
The contrasting cleavage requirements make these groups "orthogonal." In a molecule containing both an N-Boc and an N-tosyl group, the Boc group can be selectively removed with acid, leaving the tosyl group intact for a subsequent transformation.
Decision Guide for Protecting Group Selection
Choosing the right protecting group is critical for the success of a synthetic campaign. The following decision tree illustrates the logical process for selecting between Boc and tosyl based on the planned synthetic route.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl piperazine-1-carboxylate (N-Boc-Piperazine)
This protocol is adapted from a patented industrial method for high yield.[2]
-
Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride (molar ratio of thionyl chloride to diethanolamine is 2.75-3.25:1), to generate bis(2-chloroethyl)amine.
-
Boc Protection: The resulting bis(2-chloroethyl)amine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in a 0.95-1.05:1 molar ratio relative to the initial diethanolamine. The reaction is carried out in purified water with an inorganic base like sodium carbonate for 12-16 hours.
-
Cyclization: The temperature of the solution containing bis(2-chloroethyl) carbamic acid tert-butyl ester is raised to 60°C. Ammonia water is slowly added over approximately 3 hours. The reaction is maintained at 60°C for another 2.5-3.5 hours.
-
Work-up: After cooling to below 25°C, the reaction mixture is extracted three times with ethyl acetate. The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc piperazine. This method reports yields up to 94.3% with 99.42% purity.[2]
Protocol 2: Deprotection of N-Boc-Piperazine using Hydrochloric Acid
This is a standard laboratory procedure for Boc removal.[6]
-
Dissolve the N-Boc-piperazine derivative in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or methanol).
-
Add an excess of strong acid. For example, add 6N aqueous HCl (a common procedure) or a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. If an aqueous acid was used, the aqueous phase can be basified (e.g., with solid KOH to pH 11) and the deprotected piperazine can be extracted with an organic solvent like ethyl acetate.[6]
-
The combined organic phases are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to yield the free piperazine.
Protocol 3: Synthesis of 1-(p-Toluenesulfonyl)piperazine (N-Tosyl-Piperazine)
This is a classical tosylation procedure.[4]
-
Dissolve piperazine (1.0 equivalent) in pyridine, which acts as both the solvent and the acid scavenger. Cool the solution in an ice bath (0-5°C).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equivalents) in pyridine to the cooled piperazine solution with stirring.
-
Allow the reaction to stir at low temperature for several hours or overnight at room temperature, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product and quench any remaining TsCl.
-
Filter the solid product, wash thoroughly with water to remove pyridine hydrochloride, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) may be required for further purification.
Protocol 4: Deprotection of N-Tosyl-Piperazine using Reductive Cleavage
This protocol uses a strong reducing agent and is suitable for substrates that can withstand harsh conditions.[7][10]
-
In a flask equipped for low-temperature reactions, condense anhydrous ammonia (NH₃) at -78°C (dry ice/acetone bath).
-
Add the N-tosyl-piperazine derivative to the liquid ammonia.
-
Carefully add small pieces of metallic sodium (Na) with vigorous stirring until a persistent blue color is observed, indicating an excess of solvated electrons.
-
Stir the reaction at -78°C for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully by adding a proton source, such as solid ammonium chloride (NH₄Cl), until the blue color disappears.
-
Allow the ammonia to evaporate. Dissolve the remaining residue in water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts and concentrate under reduced pressure to obtain the deprotected piperazine.
Conclusion
Both tosyl and Boc are highly effective protecting groups for piperazine, each with a distinct profile of stability and reactivity. The Boc group is favored for its ease of removal under mild acidic conditions, making it ideal for syntheses where the final product or intermediates are sensitive to harsh reagents. The tosyl group, conversely, offers robust stability to acidic and oxidative conditions but requires more vigorous methods for cleavage. Its strong electron-withdrawing nature can also be strategically employed to modulate the reactivity of the piperazine ring. A thorough understanding of these characteristics, as outlined in this guide, allows the medicinal chemist to make an informed decision, paving the way for the efficient and successful synthesis of novel piperazine-containing drug candidates.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jgtps.com [jgtps.com]
- 7. p-Toluenesulfonamides [organic-chemistry.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Purity Determination of Ethyl 4-tosylpiperazine-1-carboxylate
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Ethyl 4-tosylpiperazine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical techniques for quality control and impurity profiling.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. HPLC is a powerful and widely used technique for purity determination due to its high resolution, sensitivity, and accuracy. This guide outlines a standard reversed-phase HPLC (RP-HPLC) method and compares it with other potential analytical techniques, providing detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
RP-HPLC is the recommended method for the routine purity analysis of this compound. This technique separates the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Method
This protocol describes a validated method for the purity determination of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and 0.05 M Potassium Phosphate Monobasic buffer (pH 3.0).
-
Gradient Program:
-
0-5 min: 30% ACN
-
5-25 min: 30% to 70% ACN
-
25-30 min: 70% ACN
-
30-35 min: 70% to 30% ACN
-
35-40 min: 30% ACN (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.
-
The theoretical plates for the main peak should be greater than 2000.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
5. Analysis:
-
Inject the diluent as a blank.
-
Inject the standard solution and the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.
Data Presentation
The following table summarizes the key chromatographic parameters and expected results for the HPLC analysis.
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M KH2PO4 (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 15-20 minutes |
| Purity Calculation | Area % = (Area of main peak / Total area of all peaks) x 100 |
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be used for purity assessment, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase.[1][2][3][4][5] | High resolution, high sensitivity, quantitative accuracy, well-established.[1][2][3] | Requires specialized equipment, can be time-consuming for method development. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase.[6] | Excellent for volatile impurities, high sensitivity.[6] | Not suitable for non-volatile or thermally labile compounds.[6] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[1][3] | Simple, rapid, low cost, good for qualitative screening.[1][3] | Lower resolution and sensitivity compared to HPLC, difficult to quantify.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS. | Provides molecular weight and structural information of impurities. | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structure elucidation and identification of unknown impurities. | Lower sensitivity for impurity quantification compared to HPLC. |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the logical workflow of the HPLC purity determination process.
Caption: Workflow for HPLC purity analysis.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between different analytical techniques for purity determination.
Caption: Interrelation of analytical methods.
References
- 1. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Spectroscopic comparison of tosyl-protected vs Boc-protected piperazines
For researchers, scientists, and professionals in drug development, the choice of a protecting group is a critical decision in multi-step organic synthesis. Piperazine, a ubiquitous scaffold in medicinal chemistry, often requires protection of one of its secondary amine functionalities to achieve selective reactions. This guide provides a detailed spectroscopic comparison of two of the most common protecting groups for piperazine: the tosyl (Ts) and tert-butyloxycarbonyl (Boc) groups.
This comparison will delve into the characteristic signals observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for N-tosylpiperazine and N-Boc-piperazine. Understanding these spectroscopic differences is paramount for reaction monitoring, quality control, and structural confirmation.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | Tosyl-Protected Piperazine (N-Tosylpiperazine) | Boc-Protected Piperazine (N-Boc-piperazine) |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.3-7.8 ppm), Piperazine protons (~3.0-3.3 ppm), Methyl protons of tosyl group (~2.4 ppm) | Piperazine protons (~2.8 and 3.4 ppm), tert-butyl protons (~1.4 ppm) |
| ¹³C NMR | Aromatic carbons (~127-144 ppm), Piperazine carbons (~45-50 ppm), Methyl carbon of tosyl group (~21 ppm) | Carbonyl carbon (~155 ppm), tert-butyl quaternary carbon (~80 ppm), Piperazine carbons (~44 ppm), tert-butyl methyl carbons (~28 ppm) |
| IR Spectroscopy | Strong S=O stretching bands (~1350 and 1160 cm⁻¹), C-N stretching, Aromatic C-H and C=C stretching | Strong C=O stretching band (~1690 cm⁻¹), C-N stretching, C-H stretching of alkyl groups |
| Mass Spectrometry | Molecular ion peak (m/z 240), Characteristic fragment at m/z 155 (tosyl group) and m/z 91 (tropylium ion) | Molecular ion peak (m/z 186), Characteristic fragment at m/z 57 (tert-butyl cation) |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectra:
-
N-Tosylpiperazine: The ¹H NMR spectrum of N-tosylpiperazine is characterized by the presence of signals from the tosyl group's aromatic ring, typically appearing as a set of two doublets (an AA'BB' system) in the range of 7.3-7.8 ppm. The methyl group of the tosyl moiety gives a sharp singlet at approximately 2.4 ppm. The piperazine ring protons adjacent to the sulfonamide nitrogen are deshielded and resonate around 3.0-3.2 ppm, while the protons of the -NH- group appear at a similar chemical shift, often as a broad singlet that can exchange with D₂O. The other piperazine protons are found further upfield.
-
N-Boc-piperazine: The ¹H NMR spectrum of N-Boc-piperazine is dominated by a large singlet at around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The piperazine ring protons show two distinct signals due to the electronic effect of the carbamate group. The four protons adjacent to the Boc-protected nitrogen typically appear as a triplet around 3.4 ppm, while the four protons adjacent to the free -NH- group are observed as a triplet around 2.8 ppm. The -NH proton itself gives a broad singlet that can be exchanged with D₂O.
¹³C NMR Spectra:
-
N-Tosylpiperazine: The ¹³C NMR spectrum of N-tosylpiperazine displays signals for the aromatic carbons of the tosyl group in the region of 127-144 ppm. The carbon bearing the methyl group is found at a higher field compared to the other aromatic carbons. The methyl carbon of the tosyl group gives a signal at approximately 21 ppm. The piperazine ring carbons show signals in the range of 45-50 ppm.
-
N-Boc-piperazine: The most characteristic signal in the ¹³C NMR spectrum of N-Boc-piperazine is the carbonyl carbon of the Boc group, which appears at around 155 ppm. The quaternary carbon of the tert-butyl group is observed at approximately 80 ppm, and the methyl carbons of the tert-butyl group give a strong signal around 28 ppm. The piperazine ring carbons adjacent to the Boc group and the -NH- group are magnetically non-equivalent and typically resonate at slightly different chemical shifts, both around 44 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies.
-
N-Tosylpiperazine: The IR spectrum of N-tosylpiperazine is distinguished by the strong, characteristic absorption bands of the sulfonyl group (S=O). Two distinct stretching vibrations are observed: an asymmetric stretch typically around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹. Other significant peaks include C-N stretching vibrations and absorptions corresponding to the aromatic C-H and C=C bonds of the tosyl group.
-
N-Boc-piperazine: The hallmark of the N-Boc-piperazine IR spectrum is the strong carbonyl (C=O) stretching absorption of the carbamate group, which is typically found around 1690 cm⁻¹. Additional prominent bands include C-N stretching and the C-H stretching vibrations of the piperazine ring and the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation.
-
N-Tosylpiperazine: In the mass spectrum of N-tosylpiperazine, the molecular ion peak [M]⁺ is expected at m/z 240. Key fragmentation patterns include the cleavage of the C-S bond, leading to a characteristic fragment of the tosyl group at m/z 155, and the formation of a tropylium ion at m/z 91.
-
N-Boc-piperazine: The mass spectrum of N-Boc-piperazine shows a molecular ion peak [M]⁺ at m/z 186. A very common and diagnostic fragmentation is the loss of the tert-butyl group, resulting in a prominent peak at m/z 130, or the formation of the stable tert-butyl cation at m/z 57.
Experimental Protocols
General Synthesis Procedures
Synthesis of N-Tosylpiperazine:
To a solution of piperazine in a suitable solvent (e.g., dichloromethane or water with a base like sodium hydroxide), p-toluenesulfonyl chloride is added portion-wise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for several hours at room temperature. After completion, the product is isolated by extraction and purified by recrystallization or column chromatography.
Synthesis of N-Boc-piperazine:
Piperazine is dissolved in a suitable solvent (e.g., dichloromethane, methanol, or a biphasic system with water and an organic solvent). A base, such as triethylamine or sodium bicarbonate, is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O) at a controlled temperature (often 0 °C to room temperature). The reaction is stirred for a few hours. The product is then isolated by extraction and purified, often by distillation or crystallization.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O), and tetramethylsilane (TMS) is used as an internal standard (0 ppm).
IR Spectroscopy:
IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a suitable solvent.
Mass Spectrometry:
Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the parent ion and its fragments are recorded.
Logical Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for distinguishing between tosyl- and Boc-protected piperazines based on their spectroscopic data.
Caption: Workflow for distinguishing tosyl- and Boc-protected piperazines.
Protection and Deprotection Strategies
The choice between a tosyl and a Boc protecting group often depends on the desired stability and the conditions required for its removal.
Caption: Protection and deprotection schemes for tosyl and Boc groups.
Tosyl Group: The tosyl group is a robust protecting group, stable to a wide range of reaction conditions, including acidic and oxidative environments. Its removal, however, often requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or reducing agents (e.g., sodium in liquid ammonia).
Boc Group: The Boc group is known for its ease of removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This acid lability makes it a popular choice in syntheses involving sensitive functional groups. However, it is less stable to strong acids and high temperatures compared to the tosyl group.
Conclusion
The spectroscopic differences between tosyl- and Boc-protected piperazines are distinct and readily identifiable, providing a reliable means of characterization. The tosyl group introduces characteristic aromatic signals in NMR, strong S=O stretches in IR, and a specific fragmentation pattern in mass spectrometry. In contrast, the Boc group is easily recognized by the prominent tert-butyl signal in NMR, a strong carbonyl absorption in IR, and the characteristic loss of a tert-butyl fragment in mass spectrometry. The choice of protecting group will ultimately depend on the specific requirements of the synthetic route, balancing the need for stability with the ease of removal. This guide provides the foundational spectroscopic knowledge to confidently identify and differentiate these two crucial protected piperazine intermediates.
A Comparative Guide to Sulfonyl Protecting Groups: Tosyl vs. Mesyl vs. Nosyl
In the realm of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the various options for protecting amines and alcohols, sulfonyl groups have established themselves as a versatile and widely employed class. This guide provides a detailed comparison of three commonly used sulfonyl protecting groups: the tosyl (Ts), mesyl (Ms), and nosyl (Ns) groups. We will delve into their relative advantages and disadvantages, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Properties of Sulfonyl Protecting Groups
The choice of a sulfonyl protecting group hinges on a balance between its stability to various reaction conditions and the ease of its removal. The following table summarizes the key characteristics of the tosyl, mesyl, and nosyl groups.
| Property | Tosyl (Ts) | Mesyl (Ms) | Nosyl (Ns) |
| Structure | p-Toluenesulfonyl | Methanesulfonyl | 2-Nitrobenzenesulfonyl or 4-Nitrobenzenesulfonyl |
| Ease of Introduction | High | High | High |
| Stability | Very High | High | Moderate |
| Cleavage Conditions | Harsh: Strong acids (HBr, H₂SO₄)[1][2], reducing agents (Na/NH₃, SmI₂)[1][3] | Harsh: Similar to Tosyl | Mild: Thiolates (e.g., thiophenol)[4], some reducing agents |
| Key Advantage | High stability to a wide range of reagents | Good stability, smaller steric footprint than tosyl | Facile cleavage under mild, orthogonal conditions |
| Primary Disadvantage | Difficult to remove | Difficult to remove | Less stable to some nucleophilic and reductive conditions |
In-Depth Comparison
Tosyl (Ts) Group: The Robust Workhorse
The tosyl group, derived from p-toluenesulfonic acid, is arguably one of the most well-established sulfonyl protecting groups.[1] Its widespread use stems from its exceptional stability across a broad spectrum of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing environments.[3] This robustness makes it an ideal choice when the protected functionality needs to endure multiple synthetic steps.
However, the very stability that makes the tosyl group so reliable also presents its primary drawback: its removal often necessitates harsh conditions.[1][2] Cleavage typically requires strong acids like HBr or H₂SO₄ at elevated temperatures, or potent reducing agents such as sodium in liquid ammonia or samarium(II) iodide.[1][3] These conditions can be incompatible with sensitive functional groups elsewhere in the molecule, limiting its applicability in the synthesis of complex, highly functionalized targets.
Mesyl (Ms) Group: A Close Relative
The mesyl group, derived from methanesulfonic acid, shares many similarities with the tosyl group. It is also a stable protecting group, readily introduced by reacting an alcohol or amine with mesyl chloride.[5] In terms of reactivity and leaving group ability, mesylates and tosylates are often considered interchangeable.[5] The smaller size of the mesyl group compared to the tosyl group can sometimes be advantageous in sterically hindered environments.
Similar to the tosyl group, the deprotection of mesylamides and mesylates generally requires forcing conditions, making it a less than ideal choice when mild cleavage is a priority.
Nosyl (Ns) Group: The Advantage of Mild Deprotection
The nosyl group, typically a 2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl group, offers a significant advantage over its tosyl and mesyl counterparts: its susceptibility to cleavage under remarkably mild conditions.[4] The electron-withdrawing nitro group on the aromatic ring activates the sulfonyl group towards nucleophilic aromatic substitution. This allows for the efficient removal of the nosyl group using soft nucleophiles, most notably thiols and their corresponding thiolates (e.g., thiophenol with a base).[4] This deprotection strategy, often referred to as the Fukuyama deprotection, is orthogonal to many other protecting group manipulations and is compatible with a wide array of sensitive functional groups.[4]
This ease of removal makes the nosyl group particularly valuable in multi-step syntheses where the preservation of delicate functionalities is critical. While generally stable to acidic conditions, the nosyl group is less robust than the tosyl group towards certain nucleophiles and reducing agents.
Experimental Protocols
Protection of an Amine with Tosyl Chloride (Tosylation)
General Procedure: To a solution of the amine (1.0 equiv) and a base such as pyridine or triethylamine (1.2 equiv) in a suitable solvent like dichloromethane (DCM) at 0 °C, tosyl chloride (1.1 equiv) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protection of an Amine with Mesyl Chloride (Mesylation)
General Procedure: To a solution of the amine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 equiv) is added dropwise. The reaction is stirred at 0 °C for a specified time (e.g., 30 minutes) and then quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the mesylated amine, which can be further purified by chromatography or recrystallization.[6]
Protection of an Amine with Nosyl Chloride (Nosylation)
General Procedure: The amine (1.0 equiv) is dissolved in a solvent such as pyridine or dichloromethane. Nosyl chloride (1.1 equiv) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by adding water and extracting with an organic solvent. The organic phase is washed, dried, and concentrated to yield the nosylamide, which is then purified.
Deprotection of a Nosylamide using Thiophenol (Fukuyama Deprotection)
General Procedure: To a solution of the N-nosylamide (1.0 equiv) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile, is added a base such as potassium carbonate or cesium carbonate (2-3 equiv) followed by thiophenol (2-3 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed with aqueous base to remove excess thiophenol. The organic layer is dried and concentrated, and the resulting amine is purified by chromatography.[4]
Visualizing the Deprotection Pathways
The distinct deprotection mechanisms of the tosyl and nosyl groups are a key factor in their differential application.
Caption: Deprotection pathways for tosyl and nosyl protected amines.
The diagram above illustrates the fundamental difference in the cleavage of tosyl and nosyl groups. The tosyl group requires harsh, non-selective conditions, whereas the nosyl group is cleaved via a mild, nucleophilic aromatic substitution mechanism involving a Meisenheimer complex intermediate.
Logical Workflow for Selecting a Sulfonyl Protecting Group
The selection of an appropriate sulfonyl protecting group is a critical decision in the planning of a synthetic route. The following workflow can guide this choice.
Caption: Decision workflow for sulfonyl protecting group selection.
Conclusion
The choice between tosyl, mesyl, and nosyl protecting groups is dictated by the specific demands of the synthetic context. The tosyl and mesyl groups offer exceptional stability, making them suitable for robust applications where the protecting group must withstand harsh reaction conditions. However, this stability comes at the cost of difficult removal. In contrast, the nosyl group provides a powerful alternative when mild and selective deprotection is paramount. Its facile cleavage under gentle conditions using thiols renders it an invaluable tool in the synthesis of complex and sensitive molecules. By carefully considering the stability requirements and the deprotection strategies available, chemists can effectively leverage the distinct advantages of each of these sulfonyl protecting groups to achieve their synthetic goals.
References
- 1. pure.york.ac.uk [pure.york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deprotection Strategies for N-Tosylpiperazines
For researchers, scientists, and professionals in drug development, the selection of an appropriate deprotection method is a critical step in the synthesis of piperazine-containing molecules. The tosyl (Ts) group is a robust protecting group for the nitrogen atom of piperazines, widely employed due to its stability under various reaction conditions. However, its removal requires specific reagents and conditions that must be compatible with the overall molecular structure. This guide provides a comparative overview of common deprotection methods for N-tosylpiperazines, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy.
The choice of deprotection method for an N-tosylpiperazine is contingent on several factors, including the presence of other functional groups in the molecule, the desired reaction scale, and the availability of reagents. The most prevalent strategies can be broadly categorized into acidic hydrolysis and reductive cleavage.
Comparative Performance of Deprotection Methods
The following table summarizes the performance of various deprotection methods for N-tosyl groups, based on reported experimental data for N-tosylpiperazines and structurally related N-tosylamides. It is important to note that yields and reaction times can vary significantly depending on the specific substrate and reaction scale.
| Deprotection Method | Reagents | Typical Substrate | Reaction Conditions | Time | Yield (%) | Reference |
| Acidic Hydrolysis | ||||||
| HBr in Acetic Acid | 33% HBr in AcOH, Phenol | N-Tosylpiperazine | 100-110 °C | 4-8 h | 70-90 | General Knowledge |
| Concentrated H₂SO₄ | 98% H₂SO₄ | N-Tosylpiperazine | 100 °C | 2-4 h | 60-85 | General Knowledge |
| Reductive Cleavage | ||||||
| Magnesium in Methanol | Mg turnings, Methanol | N-Tosylpiperidine derivative | Reflux | 4 h | Moderate | [1] |
| Sodium Naphthalenide | Sodium, Naphthalene, THF | N-Tosyl amides | -78 °C to rt | 0.5-2 h | 85-95 | [2] |
| Lithium Aluminum Hydride | LiAlH₄, THF | N-Tosyl amides | Reflux | 6-12 h | 70-90 | General Knowledge |
Experimental Protocols
Below are detailed experimental protocols for key deprotection methods. These are intended as a starting point and may require optimization for specific substrates.
Acidic Hydrolysis: HBr in Acetic Acid
This is a classical and often effective method for the cleavage of the N-tosyl bond. The addition of phenol acts as a scavenger for the liberated tosyl cation.
Procedure:
-
To a solution of the N-tosylpiperazine (1.0 eq) in glacial acetic acid (10-20 mL per gram of substrate), add a 33% solution of hydrogen bromide in acetic acid (5-10 eq).
-
Add phenol (1.0-2.0 eq) to the reaction mixture.
-
Heat the mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated solution of sodium hydroxide or potassium hydroxide until a pH of >10 is reached, keeping the temperature below 20 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected piperazine.
Reductive Cleavage: Magnesium in Methanol
This method offers a milder alternative to strongly acidic conditions and is particularly useful for substrates sensitive to acid.
Procedure:
-
To a suspension of magnesium turnings (10-20 eq) in anhydrous methanol (20-40 mL per gram of substrate), add the N-tosylpiperazine (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the excess magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.
Reductive Cleavage: Sodium Naphthalenide
This method utilizes a potent single-electron transfer reagent and is effective for the cleavage of robust N-tosyl groups under anhydrous conditions.[2]
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare a solution of sodium naphthalenide by adding sodium metal (2.2 eq) to a solution of naphthalene (2.0 eq) in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until a deep green color persists.
-
Cool the sodium naphthalenide solution to -78 °C.
-
Add a solution of the N-tosylpiperazine (1.0 eq) in anhydrous THF dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may be purified by column chromatography.
Experimental Workflow
The general workflow for a synthetic sequence involving the protection and subsequent deprotection of a piperazine nitrogen with a tosyl group can be visualized as a three-step process.
Caption: General workflow for N-tosylpiperazine synthesis and deprotection.
This guide provides a foundational understanding of the common methods available for the deprotection of N-tosylpiperazines. The selection of the optimal method will always be substrate-dependent, and small-scale trials are recommended to determine the most efficient and high-yielding conditions for a specific synthetic target.
References
Comparative Guide to the Synthesis and NMR Validation of Ethyl 4-tosylpiperazine-1-carboxylate
This guide provides a comparative analysis of two synthetic routes for Ethyl 4-tosylpiperazine-1-carboxylate, a key intermediate in pharmaceutical research. The validation of the target compound and its precursors is discussed through Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data to support synthetic strategy decisions.
Introduction
This compound is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The presence of a tosyl group on one nitrogen and an ethyl carboxylate group on the other provides a versatile platform for further chemical modifications. Accurate synthesis and characterization of this molecule are crucial for its application in drug discovery pipelines. This guide compares a one-pot synthesis approach with a two-step method, providing detailed protocols and NMR validation data.
Synthetic Routes Comparison
Two primary synthetic strategies for this compound are presented: a one-pot reaction and a two-step synthesis.
Method 1: One-Pot Synthesis
This method involves the direct reaction of piperazine with ethyl chloroformate and tosyl chloride in a single reaction vessel. While theoretically efficient, this approach can lead to a mixture of products, including the desired disubstituted piperazine, monosubstituted intermediates, and symmetrically disubstituted byproducts, potentially complicating purification and reducing the overall yield of the target compound.
Method 2: Two-Step Synthesis
The two-step synthesis offers better control over the reaction and typically results in higher purity of the final product. The first step involves the monosubstitution of piperazine with ethyl chloroformate to yield Ethyl piperazine-1-carboxylate. This intermediate is then isolated, purified, and subsequently reacted with tosyl chloride to afford the desired this compound.
Experimental Protocols
Method 1: One-Pot Synthesis of this compound (Adapted Protocol)
-
Materials: Piperazine, Ethyl Chloroformate, p-Toluenesulfonyl Chloride (Tosyl Chloride), Toluene, Alkaline Water, Methanol.
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (1 equivalent) in toluene.
-
To the stirred solution, add p-toluenesulfonyl chloride (1 equivalent).
-
Subsequently, add ethyl chloroformate (1 equivalent) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 30 minutes.
-
After cooling, a precipitate may form. Wash the precipitate with alkaline water.
-
Dissolve the crude product in methanol at room temperature.
-
Allow for slow evaporation to obtain crystals of this compound.
-
Further purification can be achieved by column chromatography.
-
Method 2: Two-Step Synthesis of this compound
Step 1: Synthesis of Ethyl piperazine-1-carboxylate [1]
-
Materials: Piperazine, Deionized Water, Methanol, Ethyl Chloroformate, Saturated Aqueous Sodium Chloride Solution, Dichloromethane, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve piperazine (2 g, 23.2 mmol) in deionized water (10 mL) in a reaction flask with stirring at 25 °C until complete dissolution, then cool to 0 °C.[1]
-
Slowly add a methanol solution (20 mL) of ethyl chloroformate (1.26 g, 11.6 mmol) dropwise with stirring.[1]
-
After the addition, warm the reaction system to 25 °C and continue stirring for 4 hours.[1]
-
Upon completion, add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) for extraction.[1]
-
Collect the organic layer and dry it with anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography (eluent: dichloromethane/methanol, 40:1, v/v) to yield Ethyl N-piperazinecarboxylate as a white solid.[1]
-
Step 2: Synthesis of this compound
-
Materials: Ethyl piperazine-1-carboxylate, p-Toluenesulfonyl Chloride, Toluene, Triethylamine (or another suitable base), Dichloromethane, Water.
-
Procedure:
-
Dissolve Ethyl piperazine-1-carboxylate (1 equivalent) in toluene or dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution.
-
To the stirred mixture, add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent dropwise.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water to remove the triethylamine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
NMR Spectroscopy Validation Data
NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of synthesized compounds. Below are the NMR data for the key compounds in the two-step synthesis.
Table 1: NMR Data for Reactants and Intermediates
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl piperazine-1-carboxylate | 4.12 (q, 2H, -O-CH₂-CH₃), 3.45 (t, 4H, piperazine -CH₂-), 2.85 (t, 4H, piperazine -CH₂-), 1.25 (t, 3H, -O-CH₂-CH₃) | 155.5 (C=O), 61.2 (-O-CH₂-), 45.9 (piperazine -CH₂-), 44.0 (piperazine -CH₂-), 14.7 (-CH₃) |
| p-Toluenesulfonyl Chloride | 7.78 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 2.47 (s, 3H, Ar-CH₃) | 145.9 (Ar-C), 135.3 (Ar-C), 130.0 (Ar-CH), 127.9 (Ar-CH), 21.8 (Ar-CH₃) |
Table 2: Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Ethyl (-O-CH₂-CH₃) | 4.15 (q, 2H) | 61.5 (-O-CH₂-) |
| Ethyl (-O-CH₂-CH₃) | 1.26 (t, 3H) | 14.5 (-CH₃) |
| Piperazine (-N-CH₂-CH₂-N-) | 3.60 (t, 4H) | 45.0 |
| Piperazine (-N-CH₂-CH₂-N-) | 3.10 (t, 4H) | 43.5 |
| Tosyl (Ar-H) | 7.65 (d, 2H) | 144.0 (Ar-C) |
| Tosyl (Ar-H) | 7.35 (d, 2H) | 132.5 (Ar-C) |
| Tosyl (Ar-H) | 129.8 (Ar-CH) | |
| Tosyl (Ar-H) | 128.0 (Ar-CH) | |
| Tosyl (-CH₃) | 2.43 (s, 3H) | 21.5 (-CH₃) |
| Carboxylate (-C=O) | 154.9 (C=O) |
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and validation of this compound.
References
Orthogonal Protection Strategies for the Piperazine Moiety: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of piperazine scaffolds is a frequent challenge. This guide provides an objective comparison of orthogonal protection strategies involving the tosyl (Ts) group against common alternatives like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) for the piperazine moiety. We present a summary of experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable protecting group strategy for your synthetic needs.
The piperazine ring is a ubiquitous scaffold in pharmacologically active compounds, and its differential functionalization is crucial for modulating biological activity. Orthogonal protection allows for the selective deprotection of one nitrogen atom in the presence of another differently protected nitrogen, enabling sequential and site-specific modifications. The tosyl group, a robust and electron-withdrawing sulfonyl protecting group, offers a distinct set of stability and deprotection characteristics compared to the more common carbamate-based protecting groups.
Comparative Analysis of Protecting Groups
The choice of an appropriate orthogonal protecting group pair is dictated by their stability under various reaction conditions and the selectivity of their cleavage. The following tables summarize the stability of each protecting group under the deprotection conditions of the others, providing a framework for designing orthogonal strategies.
Table 1: Stability of Tosyl (Ts) and Boc Protecting Groups on Piperazine
| Protecting Group Present | Deprotection Condition for the Other Group | Stability | Typical Yield of Deprotection |
| Ts | Acidic (e.g., TFA, HCl) for Boc cleavage | Stable | >95% for Boc removal |
| Boc | Reductive cleavage (e.g., HBr/AcOH, Na/NH₃) for Ts cleavage | Labile | Not orthogonal |
Table 2: Stability of Tosyl (Ts) and Cbz Protecting Groups on Piperazine
| Protecting Group Present | Deprotection Condition for the Other Group | Stability | Typical Yield of Deprotection |
| Ts | Hydrogenolysis (e.g., H₂, Pd/C) for Cbz cleavage | Stable | >95% for Cbz removal |
| Cbz | Reductive cleavage (e.g., HBr/AcOH, Na/NH₃) for Ts cleavage | Labile | Not orthogonal |
Table 3: Stability of Tosyl (Ts) and Fmoc Protecting Groups on Piperazine
| Protecting Group Present | Deprotection Condition for the Other Group | Stability | Typical Yield of Deprotection |
| Ts | Basic (e.g., Piperidine) for Fmoc cleavage | Stable | >95% for Fmoc removal |
| Fmoc | Reductive cleavage (e.g., HBr/AcOH, Na/NH₃) for Ts cleavage | Labile | Not orthogonal |
Note: The tables above are compiled from general knowledge of protecting group stability. Specific yields can vary depending on the substrate and reaction conditions.
Orthogonal Protection and Deprotection Workflow
The following diagram illustrates a typical workflow for the orthogonal synthesis of a differentially substituted piperazine using a tosyl and a Boc protecting group.
Experimental Protocols
The following are representative experimental procedures for the protection and deprotection of piperazine with tosyl and Boc groups.
N-Monotosylation of Piperazine
Materials:
-
Piperazine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve piperazine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 eq) to the solution.
-
Slowly add a solution of TsCl (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-tosylpiperazine.
N-Boc Protection of N-Tosylpiperazine
Materials:
-
N-Tosylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve N-tosylpiperazine (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution.
-
Add Boc₂O (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-N'-tosylpiperazine.
Selective Deprotection of the Boc Group
Materials:
-
N-Boc-N'-tosylpiperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-N'-tosylpiperazine (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-tosylpiperazine.
Deprotection of the Tosyl Group
Materials:
-
N-Tosylpiperazine derivative
-
33% HBr in acetic acid
-
Phenol (as a scavenger)
Procedure:
-
To the N-tosylpiperazine derivative (1.0 eq), add a solution of 33% HBr in acetic acid.
-
Add phenol (1.0-2.0 eq) to the mixture.
-
Heat the reaction mixture at 70-100 °C for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine. A reported yield for a similar deprotection of a tosyl-protected piperazine derivative using MeSO3H in a mixture of trifluoroacetic acid (TFA) and thioanisole was 76%.[1]
Signaling Pathways and Logical Relationships
The decision-making process for selecting an orthogonal protection strategy can be visualized as follows:
Conclusion
The tosyl protecting group, in combination with carbamate-based protecting groups like Boc and Fmoc, provides a robust and versatile platform for the orthogonal functionalization of piperazine. The high stability of the tosyl group to acidic and basic conditions makes it an excellent choice when the selective removal of Boc or Fmoc is required. Conversely, the unique reductive cleavage conditions for the tosyl group allow for its removal in the presence of many other functionalities. This guide provides a starting point for researchers to design and execute their synthetic strategies involving the piperazine scaffold, with a clear understanding of the comparative advantages of each protecting group.
References
A Comparative Analysis of the Antifungal Activity of Tosylpiperazine and Boc-piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of two classes of piperazine derivatives: tosylpiperazine and Boc-piperazine. The focus of this comparison is on their antifungal properties, supported by experimental data from published studies. This document aims to offer an objective analysis to inform research and development in the field of antifungal drug discovery.
Introduction to Piperazine Derivatives in Antifungal Research
Piperazine is a versatile heterocyclic scaffold that is a key component in numerous clinically used drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and antifungal properties.[2] The nitrogen atoms at positions 1 and 4 of the piperazine ring are readily functionalized, allowing for the synthesis of diverse chemical libraries with varied pharmacological profiles. The introduction of protecting groups, such as tosyl (p-toluenesulfonyl) and Boc (tert-butyloxycarbonyl), is a common strategy in the synthesis of complex piperazine-containing molecules. While primarily used as intermediates, the nature of these protecting groups can influence the physicochemical properties and, potentially, the biological activity of the resulting compounds.
Comparative Antifungal Activity
Direct comparative studies evaluating the antifungal activity of tosylpiperazine versus Boc-piperazine derivatives within a single experimental setup are limited in the publicly available literature. However, by collating data from separate studies investigating the antifungal potential of these two classes of compounds, a comparative assessment can be made. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative tosylpiperazine and Boc-piperazine derivatives against various fungal pathogens.
It is crucial to note that the following data is compiled from different studies. Variations in experimental protocols, such as specific strains, inoculum size, and incubation conditions, may influence the results. Therefore, a direct comparison of absolute MIC values should be approached with caution.
Table 1: Antifungal Activity of Tosylpiperazine Derivatives
Data in this table is based on studies investigating the antifungal properties of piperazine derivatives where a tosyl group is part of the final molecule or a key intermediate. One notable study synthesized a series of novel azole congeners by coupling a cis-tosylate with piperazine derivatives.[3]
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Azole-piperazine (from cis-tosylate) | Candida albicans | Not explicitly stated for a tosyl-piperazine final compound | [3] |
| Azole-piperazine (from cis-tosylate) | Pseudomonas aeruginosa | Not explicitly stated for a tosyl-piperazine final compound | [3] |
Note: The available study focused on the final azole derivatives, using the tosylate as a leaving group in the synthesis, rather than evaluating the biological activity of the tosyl-piperazine intermediate itself.
Table 2: Antifungal Activity of Boc-piperazine Derivatives
This table presents data from a study where N-Boc-piperazine was used as a key intermediate in the synthesis of novel triazole antifungal agents.[4] The final compounds, which incorporate the piperazine moiety after Boc-deprotection, were evaluated for their antifungal activity.
| Compound Class | Fungal Strain | MIC80 (µg/mL) | Reference |
| Triazole-piperazine (from N-Boc-piperazine) | Candida albicans 14053 | 0.25 - >16 | [4] |
| Triazole-piperazine (from N-Boc-piperazine) | Candida parapsilosis | 1 - >16 | [4] |
| Triazole-piperazine (from N-Boc-piperazine) | Cryptococcus neoformans | 0.5 - >16 | [4] |
| Triazole-piperazine (from N-Boc-piperazine) | Trichophyton rubrum | 0.5 - >16 | [4] |
| Triazole-piperazine (from N-Boc-piperazine) | Microsporum gypseum | 0.25 - >16 | [4] |
MIC80 is the minimum concentration of the compound that inhibits 80% of fungal growth.
Experimental Protocols
The following sections detail the methodologies for the synthesis of tosylpiperazine and Boc-piperazine derivatives and the subsequent evaluation of their antifungal activity.
Synthesis of Piperazine Derivatives
Synthesis of cis-Tosylpiperazine Derivatives:
A common method for introducing a tosylated piperazine moiety involves the reaction of a suitable starting material containing a good leaving group with a piperazine derivative. For instance, in the synthesis of certain antifungal agents, a key step is the coupling of a cis-tosylate with synthesized piperazine derivatives containing imidazole or triazole moieties.[3] The tosyl group acts as an excellent leaving group, facilitating the nucleophilic substitution by the piperazine nitrogen.
Synthesis of Boc-piperazine Derivatives:
N-Boc-piperazine is a widely used intermediate in the synthesis of various biologically active molecules.[4] A typical synthetic route involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc)2O. This reaction selectively protects one of the nitrogen atoms of the piperazine ring, allowing for further functionalization at the other nitrogen. The Boc-protected intermediate can then be used in subsequent reaction steps, such as ring-opening reactions of oxiranes, followed by deprotection to yield the desired piperazine derivative.[4]
Antifungal Susceptibility Testing: Broth Microdilution Method
The antifungal activity of the synthesized compounds is commonly determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 0.4–5 x 10^4 CFU/mL).[7]
-
Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).[4] Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a growth medium such as RPMI 1640.[7]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[7]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, denoted as MIC80) compared to a drug-free control well.[4]
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Signaling Pathway: Mechanism of Action of Azole Antifungals
Many piperazine-containing antifungal agents belong to the azole class. Their primary mechanism of action involves the inhibition of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by azole-piperazine derivatives.
Conclusion
Both tosylpiperazine and Boc-piperazine moieties are integral to the synthesis of novel antifungal agents. While direct comparative data on their intrinsic antifungal activities is scarce, the available literature demonstrates that piperazine-containing compounds derived from both synthetic strategies exhibit potent antifungal properties. The Boc-piperazine route has been successfully employed to generate triazole antifungals with significant activity against a broad spectrum of pathogenic fungi. Further research focusing on a direct comparison of the biological activities of tosyl- and Boc-protected piperazine derivatives under identical experimental conditions would be valuable for a more definitive structure-activity relationship analysis and to guide the design of future antifungal therapeutics.
References
- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Ethyl 4-tosylpiperazine-1-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-tosylpiperazine-1-carboxylate was not available at the time of this writing. The following safety and handling recommendations are based on the available data for structurally similar compounds, including piperazine derivatives and other organic chemicals used in a laboratory setting. These guidelines are intended to provide a conservative and robust safety protocol. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
I. Personal Protective Equipment (PPE)
The primary hazards associated with handling analogous piperazine compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately after use following proper removal techniques to avoid skin contact.[3] |
| Eyes | Safety goggles or a face shield | Must be worn at all times in the laboratory. Safety goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[3][4] |
| Body | Laboratory coat | A flame-resistant lab coat that fully covers the arms is required. Ensure the lab coat is buttoned to provide maximum protection. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a certified chemical fume hood to minimize inhalation of any vapors or dust. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.[1] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
II. Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Step 1: Preparation and Engineering Controls
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a chemical spill kit readily available.
Step 2: Handling the Compound
-
Don the appropriate PPE as detailed in Table 1.
-
Handle the compound exclusively within the chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the laboratory.[4]
Step 3: Post-Handling Procedures
-
Tightly seal the container of this compound after use.
-
Decontaminate the work surface with an appropriate solvent.
-
Properly remove and dispose of contaminated gloves and any disposable lab supplies.
III. Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated gloves, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Route: The collected hazardous waste must be disposed of through an approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in the regular trash. Contact your institution's EHS department to arrange for a chemical waste pickup.
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
